Azacosterol
Description
This compound is a sterol derivative of cholesterol with two nitrogen atoms replacing two carbon atoms that acts as a hypocholesteremic agent by blocking delta-24-reductase. This compound has the unintended side effect of causing myotonia.
Diaza derivative of cholesterol which acts as a hypocholesteremic agent by blocking delta-24-reductase, which causes the accumulation of desmosterol.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFZYKYVZBISL-HUVRVWIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058509 | |
| Record name | Azacosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313-05-3 | |
| Record name | Azacosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azacosterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azacosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZACOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPT876J73A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Chemical Synthesis of Azacosterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azacosterol, also known as 20,25-diazacholesterol, is a significant molecule in the study of cholesterol metabolism and has been investigated for its hypocholesterolemic and avian chemosterilant properties. This technical guide provides an in-depth overview of the discovery and seminal chemical synthesis of this compound. It details the experimental protocols for its synthesis, presents quantitative data on its biological activity, and illustrates its mechanism of action through a detailed signaling pathway diagram. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Discovery and Background
This compound, initially developed as a cholesterol-lowering agent, was first reported by R. E. Counsell and P. D. Klimstra in 1962. Their work, published in the Journal of Medicinal and Pharmaceutical Chemistry, laid the foundation for understanding the biological effects of introducing nitrogen atoms into the cholesterol side chain. Marketed for a time under the brand name Ornitrol, this compound's primary application shifted to an avian chemosterilant for controlling pigeon populations.
Its biological activity stems from its potent inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol.[1][3] By blocking this step, this compound leads to an accumulation of desmosterol in the body.
Chemical Synthesis of this compound
The initial chemical synthesis of 20,25-diazacholesterol hydrochloride was a multi-step process starting from 3β-acetoxy-23,24-dinorchol-5-en-22-al. The following is a detailed description of the experimental protocol adapted from the original publication by Counsell and Klimstra (1962).
Experimental Protocol: Synthesis of 20,25-Diazacholesterol Hydrochloride
Step 1: Synthesis of 3β-Acetoxy-22-(1-methyl-4-piperidylidene)-23,24-dinorchol-5-ene
-
To a solution of 1-methyl-4-piperidylmagnesium chloride (prepared from 2.43 g, 0.1 g-atom, of magnesium and 13.5 g, 0.1 mole, of 4-chloro-1-methylpiperidine) in 100 ml of dry tetrahydrofuran is added a solution of 3β-acetoxy-23,24-dinorchol-5-en-22-al (18.6 g, 0.05 mole) in 100 ml of tetrahydrofuran over a period of 30 minutes.
-
The reaction mixture is stirred for 1 hour at room temperature and then refluxed for 2 hours.
-
After cooling, the complex is decomposed with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting residue is crystallized from acetone to yield the product.
Step 2: Synthesis of 3β-Hydroxy-22-(1-methyl-4-piperidyl)-23,24-dinorchol-5-ene
-
A solution of 3β-acetoxy-22-(1-methyl-4-piperidylidene)-23,24-dinorchol-5-ene (10.0 g, 0.022 mole) in 100 ml of absolute ethanol is hydrogenated over Adams' catalyst (0.5 g) at an initial pressure of 50 p.s.i.
-
After the theoretical amount of hydrogen is absorbed, the catalyst is removed by filtration.
-
The solvent is evaporated in vacuo, and the residue is crystallized from methanol.
Step 3: Synthesis of 20,25-Diazacholesterol (as the free base)
-
To a solution of 3β-hydroxy-22-(1-methyl-4-piperidyl)-23,24-dinorchol-5-ene (5.0 g, 0.011 mole) in 50 ml of dry pyridine is added methanesulfonyl chloride (1.5 g, 0.013 mole) at 0°C.
-
The mixture is allowed to stand at room temperature for 16 hours.
-
The resulting solution is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried.
-
A solution of the crude mesylate in 50 ml of dimethylformamide is heated with sodium azide (1.5 g, 0.023 mole) at 100°C for 6 hours.
-
The reaction mixture is cooled and poured into water. The product is extracted with ether, and the ether extract is washed with water and dried.
-
The solvent is removed, and the residual azide is dissolved in 50 ml of dry tetrahydrofuran and added dropwise to a stirred suspension of lithium aluminum hydride (1.0 g, 0.026 mole) in 50 ml of tetrahydrofuran.
-
The mixture is refluxed for 4 hours, and the excess hydride is decomposed by the cautious addition of water.
-
The inorganic salts are removed by filtration, and the filtrate is concentrated to yield the free base of 20,25-diazacholesterol.
Step 4: Synthesis of 20,25-Diazacholesterol Hydrochloride
-
The crude 20,25-diazacholesterol free base is dissolved in ether and treated with a slight excess of a solution of hydrogen chloride in ether.
-
The precipitated hydrochloride salt is collected by filtration, washed with ether, and dried.
-
Recrystallization from methanol-ether affords the purified 20,25-diazacholesterol hydrochloride.
Quantitative Data
The biological activity and physical properties of this compound are summarized in the tables below.
| Physical and Chemical Properties of this compound Hydrochloride | |
| Property | Value |
| Chemical Formula | C₂₅H₄₄N₂O · 2HCl |
| Molecular Weight | 461.55 g/mol |
| Melting Point | 258-260 °C (decomposes) |
| Appearance | White crystalline solid |
| Biological Activity of this compound | |
| Parameter | Value |
| Target Enzyme | 24-Dehydrocholesterol Reductase (DHCR24) |
| Mechanism of Action | Competitive Inhibition |
| IC₅₀ Value | ~10 nM (in HeLa cells)[4] |
| Biological Effect | Accumulation of desmosterol |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by interrupting the final stage of the Bloch pathway of cholesterol biosynthesis. This pathway is a crucial metabolic process for the de novo synthesis of cholesterol in vertebrates.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
The diagram above illustrates the final steps of the Bloch pathway for cholesterol synthesis. This compound acts as a competitive inhibitor of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the conversion of desmosterol to cholesterol. This inhibition leads to a buildup of the precursor, desmosterol, and a subsequent reduction in cellular cholesterol levels.
Experimental Workflow
The general workflow for the synthesis and analysis of this compound is depicted below.
Caption: General workflow for the synthesis and analysis of this compound.
This workflow outlines the key stages, from the initial starting material through the multi-step synthesis to the final purification and characterization of the this compound hydrochloride salt. Subsequent analysis confirms the structure, purity, and biological activity of the synthesized compound.
Conclusion
The discovery and synthesis of this compound represent a significant achievement in medicinal chemistry, providing a powerful tool for studying cholesterol biosynthesis and its regulation. The detailed synthetic protocol and understanding of its mechanism of action continue to be of interest to researchers in the fields of drug design, metabolic disorders, and wildlife management. This guide serves as a foundational reference for professionals seeking to understand and potentially build upon this seminal work.
References
Azacosterol's Impact on Sterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of azacosterol on sterol biosynthesis pathways. It delves into the molecular mechanism of action, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the affected pathways and experimental workflows.
Introduction: this compound and the Sterol Biosynthesis Pathway
This compound, also known as 20,25-diazacholesterol, is a well-characterized inhibitor of sterol biosynthesis.[1][2] Sterols are essential molecules in eukaryotes, serving as structural components of cell membranes and precursors for hormones and signaling molecules.[3][4][5] The biosynthesis of cholesterol, the primary sterol in vertebrates, is a complex, multi-step process. This compound's primary utility in research and development stems from its specific inhibition of one of the final steps in this pathway.
Mechanism of Action: Targeting 24-Dehydrocholesterol Reductase (DHCR24)
The principal mechanism of action of this compound is the potent and specific inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[5][6][7][8]
-
The Role of DHCR24: In the Bloch pathway of cholesterol synthesis, DHCR24 catalyzes the reduction of the C24-C25 double bond in the side chain of desmosterol, converting it to cholesterol.[4][5][8] This is the terminal step in this pathway.
-
Inhibitory Effect: this compound acts as a specific inhibitor of DHCR24.[7] This inhibition blocks the conversion of desmosterol to cholesterol.[1][2]
-
Biochemical Consequences: The inhibition of DHCR24 by this compound leads to two major and predictable changes in the cellular sterol profile:
This targeted action makes this compound a valuable tool for studying the distinct biological roles of desmosterol and cholesterol. The accumulation of desmosterol has been observed in various experimental models, including insects and mammalian cells.[6][7]
In the context of phytosterol (plant sterol) biosynthesis, other azasterols have been shown to inhibit different enzymes, such as sterol-C-methyltransferases (SMT1 and SMT2).[9][10][11] While this compound's primary target in vertebrate systems is DHCR24, the broader class of azasteroids can have varied effects in different organisms.
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from studies investigating the impact of this compound on sterol composition.
Table 1: In Vitro Inhibition of DHCR24 by this compound in Gryllus bimaculatus (Cricket)
| Tissue | This compound Concentration (ppm, w/v) | Inhibition of Desmosterol-to-Cholesterol Conversion |
| Anterior Midgut | 5 | Complete Inhibition |
Data sourced from in vitro experiments on cricket tissue homogenates.[7]
Table 2: Effect of this compound on Sterol Composition in HeLa Cells
| Treatment Condition | Percentage of Desmosterol of Total Sterols |
| 8 days in LPDS with 10 nM 20,25-diazacholesterol | ~95% |
| 8 days in FBS with 10 nM 20,25-diazacholesterol | ~80% |
LPDS: Lipoprotein Deficient Serum; FBS: Fetal Bovine Serum. Data illustrates the replacement of cholesterol with desmosterol.[6]
Table 3: Effect of Dietary this compound on Sterol Levels in Caenorhabditis elegans
| This compound Concentration (µM) | Total Offspring Reduction (EC50) | Total Cholesterol Levels (Compared to Control) |
| 23.81 | 50% | Not specified |
This study used azacoprostane (Aza), a related compound, to inhibit the conversion of sitosterol to cholesterol, a necessary process for C. elegans which cannot synthesize sterols de novo.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for studying the effects of this compound.
4.1. Protocol for In Vitro DHCR24 Inhibition Assay (Adapted from Insect Model)
-
Tissue Homogenization: Dissect the target tissue (e.g., anterior midgut from Gryllus bimaculatus) and homogenize in an appropriate buffer.
-
Subcellular Fractionation: Centrifuge the homogenate to pellet the microsomal fraction, which is rich in DHCR24. For example, a 15,300 x g centrifugation step can be used.[7]
-
Incubation: Resuspend the pellet and incubate with a known amount of desmosterol substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0 to 5 ppm) to different reaction tubes to determine a dose-response curve.[7]
-
Reaction Termination and Sterol Extraction: After a set incubation period, stop the reaction and extract the sterols using a solvent system like chloroform:methanol.
-
Analysis: Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amounts of remaining desmosterol and newly synthesized cholesterol.
4.2. Protocol for Cell Culture-Based Sterol Analysis
-
Cell Culture: Plate cells (e.g., HeLa cells) in appropriate media. For sterol biosynthesis studies, media containing lipoprotein-deficient serum (LPDS) is often used to maximize de novo synthesis.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 nM) for a specified duration (e.g., up to 8 days).[6]
-
Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.
-
Sterol Extraction:
-
Add 250 µL of cell suspension or serum sample to a glass tube.[13]
-
Add an internal standard (e.g., 20 µL of 10 ng/µL lathosterol-D7) for accurate quantification.[13]
-
Perform saponification by adding alcoholic potassium hydroxide (KOH) and heating to hydrolyze sterol esters.
-
Extract the non-saponifiable lipids (including free sterols) using an organic solvent like hexane or petroleum ether.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization (for GC-MS): Silylate the sterol hydroxyl groups to increase their volatility for gas chromatography.
-
Analysis: Quantify the sterol composition using analytical techniques such as silver ion high-performance liquid chromatography (Ag-HPLC) or, more commonly, GC-MS.[6]
4.3. Protocol for In Vivo Feeding Studies (Insect Model)
-
Diet Preparation: Prepare an artificial diet for the study organism (e.g., crickets).
-
This compound Incorporation: Coat the diet with a solution of this compound to achieve the desired final concentration.
-
Feeding: Provide the treated diet to the animals for a specified period.
-
Tissue Collection: After the feeding period, dissect the relevant tissues (e.g., fat body, anterior midgut).[7]
-
Sterol Extraction and Analysis: Follow the procedures for sterol extraction and analysis as described in section 4.2.
Visualizations of Pathways and Workflows
5.1. Sterol Biosynthesis Pathway: The Action of this compound
Caption: this compound inhibits DHCR24, blocking the conversion of desmosterol to cholesterol.
5.2. Experimental Workflow for this compound Impact Analysis
Caption: Workflow for studying this compound's effects from treatment to data analysis.
References
- 1. Desmosterol: a biomarker for the efficient development of 20,25-diazacholesterol as a contraceptive for pest wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Phytosterol Biosynthesis by Azasterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Phytosterol Biosynthesis by Azasterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Azacosterol's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacosterol, a synthetic azasteroid derivative of cholesterol, has garnered significant interest in the scientific community for its potent biological activities. Initially investigated as a hypocholesterolemic agent, its mechanism of action and effects on various cellular processes have been the subject of numerous in vitro studies. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's biological activity, with a focus on its core mechanisms, experimental protocols, and quantitative data.
Core Biological Activities of this compound
This compound exhibits two primary, well-characterized biological activities in vitro:
-
Inhibition of Cholesterol Biosynthesis: this compound is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol.[1] Inhibition of DHCR24 by this compound leads to a significant accumulation of the precursor sterol, desmosterol, within the cell.[1][2]
-
Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC): this compound has been identified as an inhibitor of PI-PLC, a key enzyme in cellular signaling.[3] PI-PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are involved in a multitude of cellular processes including cell growth and differentiation.
Quantitative Data on this compound's In Vitro Activity
The following tables summarize the available quantitative data on the in vitro biological activity of this compound and related aza-steroids.
Table 1: Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC) by this compound and Related Compounds
| Compound | IC50 (µM) | Cell Line/System | Reference |
| 22,25-Diazacholesterol (this compound, epimeric mixture 8a) | 7.4 | Not specified | [3] |
| 3β-hydroxy-22,25-diazacholestane (epimeric mixture 8b) | 7.5 | Not specified | [3] |
| 20α epimer (8a2) | 0.64 | Not specified | [3] |
| 20β epimer (8a1) | 32.2 | Not specified | [3] |
Table 2: Antitumor Activity of this compound (Epimeric Mixture 8a)
| Parameter | Value (µM) | Cell Lines | Reference |
| Mean GI50 (MG-MID) | 5.75 | 54 human tumor cell lines (NCI screen) | [3] |
Signaling Pathways Modulated by this compound
The inhibitory actions of this compound directly impact two critical signaling and metabolic pathways.
Cholesterol Biosynthesis Pathway
This compound's primary mechanism of action is the inhibition of DHCR24, a key enzyme in the terminal stage of the Bloch pathway of cholesterol synthesis. This leads to the accumulation of desmosterol and a reduction in cellular cholesterol levels.
Caption: Cholesterol Biosynthesis Pathway showing this compound's inhibition of DHCR24.
Phosphatidylinositol-Specific Phospholipase C (PI-PLC) Signaling Pathway
This compound inhibits PI-PLC, which is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This inhibition blocks the production of the second messengers IP3 and DAG, thereby affecting downstream signaling cascades.
Caption: PI-PLC Signaling Pathway illustrating this compound's inhibitory action.
Experimental Protocols
Detailed, standardized protocols for the in vitro characterization of this compound are crucial for reproducible and comparable results. The following sections outline the methodologies for key experiments.
DHCR24 Inhibition Assay
This assay is designed to quantify the inhibitory effect of this compound on the enzymatic activity of DHCR24 by measuring the conversion of desmosterol to cholesterol.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., human hepatoma HepG2 cells, or primary hepatocytes) in appropriate media.
- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
2. Sterol Extraction:
- After treatment, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells and extract total lipids using a suitable organic solvent mixture, such as hexane:isopropanol (3:2, v/v).
- Dry the lipid extract under a stream of nitrogen.
3. Saponification and Derivatization:
- Resuspend the lipid extract in ethanolic potassium hydroxide and heat to saponify the sterol esters.
- Extract the non-saponifiable sterols (including cholesterol and desmosterol) with hexane.
- Dry the sterol extract and derivatize the sterols to their trimethylsilyl (TMS) ethers using a derivatizing agent (e.g., BSTFA with 1% TMCS).
4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
- Analyze the derivatized sterols by GC-MS.
- Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate cholesterol and desmosterol.
- Monitor characteristic ions for TMS-derivatized cholesterol and desmosterol in selected ion monitoring (SIM) mode for quantification.
- Calculate the percentage of desmosterol relative to total sterols (desmosterol + cholesterol) to determine the extent of DHCR24 inhibition.
PI-PLC Inhibition Assay
This in vitro enzyme assay measures the ability of this compound to inhibit the activity of purified PI-PLC.
1. Enzyme and Substrate Preparation:
- Use purified recombinant PI-PLC enzyme.
- Prepare a substrate solution of phosphatidylinositol 4,5-bisphosphate (PIP2) in an appropriate assay buffer (e.g., Tris-HCl buffer containing CaCl2 and deoxycholate).
2. Inhibition Assay:
- Pre-incubate the PI-PLC enzyme with various concentrations of this compound or vehicle control in the assay buffer.
- Initiate the enzymatic reaction by adding the PIP2 substrate.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
- Terminate the reaction by adding a stop solution (e.g., an acidic solution).
3. Measurement of Product Formation:
- Quantify the amount of inositol 1,4,5-trisphosphate (IP3) produced. This can be achieved using various methods, including:
- Radiometric assays: Using [³H]-PIP2 as a substrate and measuring the radioactivity of the water-soluble [³H]-IP3 product after separation from the lipid phase.
- Colorimetric or Fluorometric assays: Using commercially available kits that measure IP3 levels through competitive binding assays or enzymatic reactions.
4. Data Analysis:
- Calculate the percentage of PI-PLC inhibition for each this compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates a logical workflow for the in vitro characterization of this compound's dual biological activities.
Caption: A logical workflow for the in vitro characterization of this compound.
Conclusion
This technical guide provides a framework for the in vitro characterization of this compound's biological activity. The primary activities of DHCR24 and PI-PLC inhibition have significant implications for cellular cholesterol homeostasis and signal transduction. The provided experimental protocols and data presentation formats are intended to facilitate standardized and comprehensive investigations into the multifaceted actions of this potent azasteroid. Further research, particularly focusing on the downstream consequences of desmosterol accumulation and PI-PLC inhibition, will be crucial in fully elucidating the therapeutic potential of this compound and related compounds.
References
early research and development of azacosterol
An In-depth Technical Guide to the Early Research and Development of Azacosterol
Abstract
This compound, also known as 20,25-diazacholesterol, is a synthetic azasteroid that was among the early chemical entities investigated for the management of hypercholesterolemia. Its development provided critical insights into the terminal stages of cholesterol biosynthesis and the physiological consequences of its disruption. This technical guide offers a detailed examination of the , focusing on its core mechanism of action, quantitative parameters from preclinical studies, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in drug development interested in the history of lipid-lowering agents and the specific targeting of the enzyme 24-dehydrocholesterol reductase (DHCR24).
Introduction
This compound (brand name Ornitrol) is a sterol derivative of cholesterol where two carbon atoms in the side chain are replaced by nitrogen atoms.[1][2] It was initially developed as a hypocholesterolemic agent to lower plasma cholesterol levels.[1][3] Although its clinical use for this indication has been discontinued, this compound remains a valuable tool compound in research.[2] It has also been repurposed as an avian chemosterilant to control pigeon populations by inducing sterility.[2] The study of this compound was pivotal in understanding the function of DHCR24 and the pathological state of desmosterolosis, a rare genetic disorder caused by mutations in the DHCR24 gene.[4][5]
Core Mechanism of Action
Inhibition of 24-Dehydrocholesterol Reductase (DHCR24)
The primary mechanism of action of this compound is the potent inhibition of 24-dehydrocholesterol reductase (DHCR24).[2][6] DHCR24 is a key enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the reduction of the C24-25 double bond of desmosterol to form cholesterol.[2][4] By blocking this terminal step, this compound effectively curtails the de novo synthesis of cholesterol in various tissues.[6][7]
Consequence of Inhibition: Desmosterol Accumulation
A direct and defining consequence of DHCR24 inhibition by this compound is the systemic accumulation of the cholesterol precursor, desmosterol.[1][6] This buildup has been observed consistently in both in vitro and in vivo models treated with the compound.[1] The replacement of cholesterol with desmosterol in cellular membranes can lead to significant physiological changes and is the underlying cause of both the therapeutic and adverse effects of the drug.[1] For instance, this accumulation is known to cause side effects such as hyperkeratosis and myotonia.[1][2]
Downstream Effects: Liver X Receptor (LXR) Activation
Modern research has elucidated that the accumulated desmosterol is not merely an inert byproduct. Desmosterol acts as an endogenous agonist for the Liver X Receptor (LXR), a master regulator of lipid metabolism.[4] The activation of LXR by desmosterol initiates a cascade of downstream events, including effects on inflammation and the biosynthesis of polyunsaturated fatty acids.[2][4] This finding has repositioned DHCR24 as a potential therapeutic target for a range of conditions beyond hypercholesterolemia, including inflammatory diseases and nonalcoholic steatohepatitis (NASH).[4]
Quantitative Data
Early publications on this compound often lack the detailed quantitative metrics common in modern pharmacology. However, related research provides context for its inhibitory potential. More recent studies on other DHCR24 inhibitors and off-target effects of this compound offer quantitative insights.
| Compound | Target | Assay Type | Value | Comments |
| 22,25-Diazacholesterol (this compound Epimeric Mixture) | Phosphatidylinositol Phospholipase C (PI-PLC) | Enzyme Inhibition | IC₅₀ = 7.4 µM | Demonstrates off-target activity.[8] |
| This compound Epimer (20α) | PI-PLC | Enzyme Inhibition | IC₅₀ = 0.64 µM | 50-fold more potent than the 20β epimer.[8] |
| This compound Epimer (20β) | PI-PLC | Enzyme Inhibition | IC₅₀ = 32.2 µM | [8] |
| SH42 (Steroidal DHCR24 Inhibitor) | DHCR24 | Enzyme Inhibition | IC₅₀ = 5 nM | A modern, potent, and selective DHCR24 inhibitor used as a chemical probe.[2] |
| Irbesartan | DHCR24 | Enzyme Activity Assay | IC₅₀ = 602 nM | An approved drug identified as a DHCR24 inhibitor through virtual screening.[9] |
Key Experimental Protocols
In Vivo DHCR24 Inhibition and Desmosterol Accumulation in an Insect Model (Gryllus bimaculatus)
This protocol is adapted from studies investigating the effect of this compound on sterol conversion in crickets.[6]
-
Animal Model: Use the two-spotted cricket, Gryllus bimaculatus.
-
Diet Preparation:
-
Prepare a standard artificial diet for the crickets.
-
Create a treatment diet by coating the standard diet with this compound dissolved in a suitable solvent (e.g., ethanol).
-
Prepare a control diet coated only with the solvent.
-
Allow the solvent to evaporate completely. A final concentration of 200 ppm (w/w) of this compound in the diet has been shown to be effective.[6]
-
-
Experimental Procedure:
-
Divide crickets into control and treatment groups.
-
Provide the respective diets and water ad libitum for a specified period (e.g., several days to weeks).
-
-
Tissue Collection and Sterol Extraction:
-
At the end of the treatment period, dissect the fat body and anterior midgut tissues from the crickets.
-
Homogenize the tissues in a chloroform/methanol mixture to extract total lipids.
-
-
Sterol Analysis:
-
Analyze the lipid extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify sterols.
-
Compare the levels of desmosterol and cholesterol between the control and this compound-fed groups. A significant increase in the desmosterol peak is expected in the treatment group.[6]
-
Cell-Based Assay for Desmosterol Accumulation in HeLa Cells
This protocol is based on a study that examined the replacement of cholesterol by desmosterol in cultured human cells.[1]
-
Cell Culture:
-
Culture HeLa cells in standard growth medium (e.g., DMEM with 10% Fetal Bovine Serum - FBS). . For the experiment, switch cells to a medium containing lipoprotein-depleted serum (LPDS) to stimulate endogenous cholesterol synthesis.
-
-
Treatment:
-
Add this compound (also referred to as 20,25-DAC) to the culture medium at a final concentration of 10 nM.
-
Culture the cells for an extended period (e.g., 8 days) to allow for significant membrane lipid turnover. Maintain a parallel control culture without this compound.
-
-
Lipid Extraction:
-
After the incubation period, harvest the cells by scraping.
-
Extract total lipids from the cell pellet using a standard chloroform/methanol extraction method.
-
-
Sterol Analysis:
-
Separate and quantify the sterol fractions (cholesterol and desmosterol) from the total lipid extract using Silver Ion High-Performance Liquid Chromatography (Ag-HPLC).[1]
-
Calculate the percentage of desmosterol relative to the total sterol content (desmosterol + cholesterol). An increase from near 0% to a high percentage is expected in the this compound-treated cells.[1]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the final step of cholesterol biosynthesis by this compound.
Experimental Workflow Diagram
Caption: Workflow for an in vivo study of DHCR24 inhibition.
Logical Relationship Diagram
Caption: Logical flow from this compound administration to physiological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20, 25-DIAZACHOLESTENOL DIHYDROCHLORIDE. INHIBITION OF CHOLESTEROL BIOSYNTHESIS IN HYPERLIPEMIC SUBJECTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. AZD8233 reduced low-density lipoprotein cholesterol levels by 73% in patients with high-risk hypercholesterolemia in ETESIAN Phase IIb trial [astrazeneca.com]
- 9. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of Azacosterol for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental considerations for azacosterol (also known as 20,25-diazacholesterol). The information herein is intended to support the effective design and execution of preclinical research and drug development activities.
Core Physicochemical Properties
This compound is a sterol derivative of cholesterol where two carbon atoms have been replaced by nitrogen atoms.[1][2] It is available as a free base and as a hydrochloride salt, each with distinct properties. All quantitative data are summarized in the tables below for clarity and ease of comparison.
This compound (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₄N₂O | [1][3][4] |
| Molecular Weight | 388.63 g/mol | [3][4] |
| CAS Number | 313-05-3 | [1][2][4] |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |
| Synonyms | 20,25-Diazacholesterol, Diazasterol, Azacosterolum, SC-12937 | [1][2][4] |
| Melting Point | 146-148°C | [4] |
| Appearance | Crystals from acetone + methanol | [4] |
| Optical Rotation | [α]D -54.5° | [4] |
This compound Dihydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₆Cl₂N₂O | [5] |
| Molecular Weight | 461.56 g/mol | [5] |
| CAS Number | 1249-84-9 | [2][4][5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Optical Rotation | [α]D -32° | [4] |
Mechanism of Action: Inhibition of Cholesterol Synthesis
This compound's primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2][5] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the reduction of the C24-C25 double bond in desmosterol to form cholesterol.[2] By blocking DHCR24, this compound prevents the formation of cholesterol and leads to a subsequent accumulation of the precursor, desmosterol.[1][5] This targeted inhibition makes this compound a valuable tool for studying cholesterol homeostasis and the pathological conditions associated with its dysregulation. In birds, this inhibition of cholesterol synthesis also impacts the production of steroid hormones, leading to its use as an avian chemosterilant.[2][5][6]
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Experimental Protocols and Handling
Proper handling and storage are critical for maintaining the stability and activity of this compound in experimental settings.
Storage and Stability
-
Short-term Storage: For periods of days to weeks, store the solid compound in a dry, dark environment at 0-4°C.[5]
-
Long-term Storage: For months to years, store the compound at -20°C.[5]
-
Shipping: The compound is stable for several weeks at ambient temperature during standard shipping.[5]
-
Stock Solutions: Prepare stock solutions in DMSO.[5] Store aliquots at -20°C for long-term use or at 0-4°C for short-term use to avoid repeated freeze-thaw cycles.[5]
Protocol: Cell-Based Cholesterol Synthesis Inhibition Assay
This protocol outlines a general method for evaluating the effect of this compound on cholesterol synthesis in a cultured cell line (e.g., HepG2, CHO).
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Cultured cells (e.g., HepG2)
-
[¹⁴C]-acetate or other radiolabeled precursor
-
Lipid extraction solvents (e.g., Hexane:Isopropanol 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and chamber
-
Scintillation counter and fluid
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in sterile DMSO.
-
Cell Seeding: Plate cells in 6-well plates at a density that will achieve ~80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Pre-incubate cells with the compound for 1-2 hours.
-
Radiolabeling: Add a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate, to each well and incubate for an additional 4-24 hours.
-
Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Lyse the cells and extract total lipids using a suitable solvent system like Hexane:Isopropanol.
-
Analysis:
-
Separate the extracted lipids (cholesterol, desmosterol, and other sterols) using thin-layer chromatography (TLC).
-
Visualize the lipid spots using autoradiography or a phosphorimager.
-
Scrape the spots corresponding to cholesterol and desmosterol and quantify the radioactivity using a scintillation counter.
-
-
Data Interpretation: Calculate the percentage inhibition of cholesterol synthesis relative to the vehicle control. An increase in radioactivity in the desmosterol spot concurrent with a decrease in the cholesterol spot indicates successful DHCR24 inhibition.
Caption: General experimental workflow for a cell-based assay.
References
Azacosterol: A Technical Guide to its Application in Cholesterol Homeostasis Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of azacosterol's mechanism of action and its utility as a research tool for investigating the complex regulatory networks of cholesterol homeostasis.
Introduction to this compound
This compound, also known as 20,25-diazacholesterol, is a synthetic sterol derivative of cholesterol where two carbon atoms have been substituted with nitrogen atoms.[1][2] Historically, it was developed as a hypocholesterolemic (cholesterol-lowering) drug and has also been utilized as an avian chemosterilant to control pigeon populations by disrupting steroid hormone production.[1] Although discontinued for clinical use, its specific mechanism of action makes it an invaluable tool for researchers studying lipid metabolism and the signaling pathways that govern cholesterol homeostasis.
The primary utility of this compound in a research context lies in its ability to potently and specifically inhibit a key enzyme in the final step of cholesterol biosynthesis. This targeted inhibition allows for the controlled perturbation of the cholesterol production pathway, inducing a build-up of a specific precursor sterol. This accumulation, in turn, triggers profound downstream effects on the major transcriptional regulators of cellular lipid content, providing a model system to dissect these complex feedback loops.
Mechanism of Action
This compound exerts its effects by directly targeting and inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24).
Inhibition of 24-dehydrocholesterol Reductase (DHCR24)
DHCR24 is a critical enzyme in the Bloch pathway of cholesterol synthesis. It catalyzes the reduction of the C24-25 double bond in the sterol side chain, converting the immediate precursor, desmosterol, into cholesterol.[1][2] this compound acts as a specific inhibitor of DHCR24, effectively blocking this terminal step of cholesterol production.[1][2][3] While its primary target is DHCR24, some evidence suggests it may also inhibit other steps in the cholesterol biosynthesis pathway to a lesser extent.[1] The inhibition of DHCR24 is dose-dependent.[3]
Consequent Accumulation of Desmosterol
The direct consequence of DHCR24 inhibition by this compound is the cellular accumulation of its substrate, desmosterol.[1][2][4][5] This build-up of a cholesterol precursor is a hallmark of this compound treatment and is readily detectable in both in vitro and in vivo models.[3][4][5] The elevated levels of desmosterol serve as a reliable biomarker for this compound's activity and absorption.[5][6] This induced state, where cholesterol is replaced by desmosterol, is known as desmosterolosis.[1]
This compound as a Modulator of Key Regulatory Pathways
The this compound-induced shift in the cellular sterol profile—specifically the decrease in cholesterol and the accumulation of desmosterol—provides a unique method for studying the two master regulatory pathways of lipid homeostasis: the Liver X Receptor (LXR) and the Sterol Regulatory Element-Binding Protein (SREBP) pathways.
Activation of the Liver X Receptor (LXR) Pathway
Desmosterol is a known endogenous agonist for the Liver X Receptors (LXRs), which are nuclear transcription factors that play a central role in regulating cholesterol efflux, transport, and metabolism.[7][8] By causing desmosterol to accumulate, this compound treatment leads to the potent activation of LXR.[8] Activated LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[9] This leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which facilitate the removal of excess cholesterol from cells.[10] Therefore, this compound can be used to study the physiological consequences of LXR activation via its natural ligand.
Suppression of the SREBP-2 Pathway
The SREBP pathway, particularly SREBP-2, is the primary regulator of cholesterol biosynthesis and uptake.[9][11] When cellular cholesterol levels are low, the SREBP-2 protein is transported from the endoplasmic reticulum (ER) to the Golgi, where it is cleaved. The active N-terminal fragment then translocates to the nucleus to activate the transcription of genes like HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR).[9][12][13]
This compound influences this pathway in two ways. The reduction in final cholesterol product would typically trigger SREBP-2 activation as a compensatory response. However, the accumulating desmosterol also acts as a regulatory molecule, inhibiting the proteolytic processing of SREBP-2, thereby suppressing the pathway.[7] This dual effect makes this compound a powerful tool for investigating the nuanced feedback regulation of the SREBP-2 pathway by different sterol intermediates.
Quantitative Effects of this compound on Cholesterol Homeostasis
The following tables summarize quantitative data from studies utilizing this compound to perturb cholesterol homeostasis.
Table 4.1: Summary of In Vitro Effects of this compound
| Cell Line / System | This compound Concentration | Duration | Observed Effects | Reference |
| HeLa Cells | 20,25-DAC (this compound) | 8 days | Replacement of cholesterol with desmosterol. | [4] |
| Cricket Anterior Midgut (in vitro prep) | 5 ppm (w/v) | Not specified | Complete inhibition of DHCR24 activity (desmosterol-to-cholesterol conversion). | [3] |
| 3T3-L1 Preadipocytes | Not specified | Not specified | Impeded differentiation into mature adipocytes. | [14] |
Table 4.2: Summary of In Vivo Effects of this compound
| Animal Model | Administration Details | Duration | Observed Effects | Reference |
| Crickets (Gryllus bimaculatus) | Fed diet containing this compound | Not specified | Accumulation of desmosterol in fat body and anterior midgut. | [4] |
| Coturnix Quail, Deer | Oral Dosing | Not specified | Elevated blood desmosterol levels, indicating absorption and inhibition of cholesterol synthesis. | [5] |
| Grey Squirrels | Oral Contraceptive (DiazaCon™) | Breeding Season | Increased desmosterol and decreased cholesterol concentrations in plasma. | [6] |
Experimental Protocols for Studying Cholesterol Homeostasis with this compound
Below are generalized methodologies for key experiments using this compound, based on common practices cited in the literature.
In Vitro Protocol: Analysis of Sterol Composition in Cultured Cells
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, CHO, HepG2) in standard growth medium. For cholesterol studies, it is common to switch to a medium containing lipoprotein-deficient serum (LPDS) to remove exogenous cholesterol.
-
This compound Treatment: Once cells reach desired confluency, replace the medium with fresh medium (e.g., LPDS-containing medium) with this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO or ethanol) at the desired final concentration (e.g., 1-10 µM). Include a vehicle-only control. Incubate for a period ranging from 24 hours to several days, depending on the experimental goal.
-
Lipid Extraction: After incubation, wash cells with PBS. Harvest the cells and perform a total lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure with a chloroform/methanol solvent system.
-
Saponification: To analyze non-esterified sterols, the lipid extract is saponified using ethanolic potassium hydroxide to hydrolyze sterol esters.
-
Sterol Analysis: The non-saponifiable lipids are extracted (e.g., with hexane) and dried. The residue is then derivatized (e.g., silylated) to make the sterols volatile for analysis.
-
Quantification: Analyze the derivatized sterols using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5] Identify and quantify cholesterol and desmosterol peaks by comparing them to known standards. Express results as a percentage of total sterols or absolute concentration.
In Vivo Protocol: Analysis of Blood Sterols in Animal Models
-
Animal Model and Acclimation: Choose an appropriate animal model (e.g., C57BL/6J mice, crickets). Allow animals to acclimate to housing conditions and diet.
-
This compound Administration: Prepare the this compound formulation. For rodents, this can be administered via oral gavage, mixed into the feed, or dissolved in drinking water. For insects, it can be coated onto their diet.[4] Administer a predetermined dose (e.g., mg/kg body weight) daily or as required by the study design. A control group receiving only the vehicle is essential.
-
Sample Collection: At the end of the treatment period, collect blood samples via a standard procedure (e.g., cardiac puncture, tail vein). Euthanize the animal and harvest tissues of interest (e.g., liver, intestine).
-
Plasma/Serum Separation: Process blood samples to obtain plasma or serum.
-
Lipid Extraction and Analysis: Perform lipid extraction and sterol analysis on plasma/serum and tissue homogenates using the methods described in Protocol 5.1 (Lipid Extraction, Saponification, Sterol Analysis, Quantification).[5]
-
Data Analysis: Compare the levels of cholesterol and desmosterol in the blood and tissues of this compound-treated animals to the control group to determine the in vivo efficacy of DHCR24 inhibition.
Visualizing the Role of this compound
The following diagrams illustrate the mechanism and experimental application of this compound.
Mechanism of DHCR24 Inhibition
Caption: this compound inhibits the enzyme DHCR24, blocking the conversion of desmosterol to cholesterol.
Impact on Cellular Signaling Pathways
Caption: DHCR24 inhibition by this compound alters sterol levels, activating LXR and suppressing SREBP-2.
General Experimental Workflow
Caption: A typical workflow for studying cholesterol homeostasis using this compound as a research tool.
Conclusion
This compound is a powerful and specific pharmacological tool for the study of cholesterol homeostasis. By inhibiting DHCR24, it creates a well-defined metabolic block that leads to the accumulation of the LXR agonist and SREBP-2 modulator, desmosterol. This allows researchers to precisely investigate the downstream consequences of activating LXR with an endogenous ligand and to explore the complex feedback mechanisms governing the SREBP pathway. Its utility in both cell culture and animal models makes it a versatile compound for dissecting the intricate molecular network that maintains cellular and systemic cholesterol balance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H44N2O | CID 10023199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Desmosterol: a biomarker for the efficient development of 20,25-diazacholesterol as a contraceptive for pest wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impacts of Cholesterol, Oxysterols, and Cholesterol Lowering Dietary Compounds on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abstract P36: Oxysterol as a Deterrent of Adipogenesis: in vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Azacosterol in Cell Culture: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacosterol, also known as 20,25-diazacholesterol (DAC), is a synthetic azasterol initially investigated for its hypocholesterolemic properties. Its primary mechanism of action involves the inhibition of the enzyme 3β-hydroxysterol-Δ(24)-reductase (DHCR24), a key enzyme in the final step of the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis.[1][2] This inhibition leads to the accumulation of the cholesterol precursor, desmosterol. While this interruption of cholesterol synthesis has therapeutic potential, it also underpins the toxicological profile of this compound at the cellular level. This guide provides a comprehensive overview of the known toxicological effects of this compound in cell culture, detailing its impact on cell viability, the induction of cell death pathways, and its effects on cellular signaling.
Mechanism of Action and Cytotoxicity
This compound exerts its cytotoxic effects primarily by disrupting cholesterol homeostasis. By inhibiting DHCR24, it prevents the conversion of desmosterol to cholesterol.[1] The resulting accumulation of desmosterol and depletion of cholesterol can lead to profound alterations in cell membrane structure and function, ultimately triggering cell death.
One of the key observed cytotoxic effects of this compound is cell lysis at high concentrations.[3] The accumulation of desmosterol is considered to be a significant factor in cellular toxicity, potentially being more detrimental than the accumulation of other cholesterol precursors.[4] The oxidative products of desmosterol may also contribute to cytotoxicity through increased oxidative stress.[4]
Quantitative Cytotoxicity Data
Published data on the specific cytotoxic concentrations of this compound across a range of cell lines is limited. However, a key study provides a critical data point for its effects on muscle cells.
| Cell Line | Compound | Concentration | Effect | Citation |
| Chick Embryo Pectoral Muscle Cells | This compound (20,25-diazacholesterol) | > 5 µg/ml | Cell lysis | [3] |
| Chick Embryo Pectoral Muscle Cells | This compound (20,25-diazacholesterol) | 1 µg/ml | Complete inhibition of cholesterol synthesis from acetate | [3] |
Induction of Cell Death Pathways
While direct studies on this compound-induced apoptosis are not extensively available, the known consequences of disrupted sterol biosynthesis strongly suggest the involvement of apoptotic and potentially necrotic cell death pathways. The accumulation of aberrant sterols and oxidative stress are well-established triggers of apoptosis.
Apoptosis
The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism of this compound-induced cell death. Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Alterations in membrane lipid composition due to desmosterol accumulation can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.
Necrosis
At higher concentrations, as evidenced by observations of cell lysis, this compound may induce necrosis.[3] This form of cell death is characterized by a loss of membrane integrity and the release of cellular contents, which can trigger an inflammatory response.
Signaling Pathways
The disruption of cholesterol biosynthesis by this compound can be expected to impact several key signaling pathways that are sensitive to changes in cellular lipid composition and stress.
Cholesterol Biosynthesis Pathway Inhibition
The primary signaling event is the direct inhibition of the cholesterol biosynthesis pathway at the level of DHCR24.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Postulated Downstream Signaling Consequences
The cellular stress induced by this compound could activate pathways such as the PI3K/AKT pathway, which is involved in cell survival and proliferation, and ROS-dependent mitochondrial pathways that can trigger apoptosis.
References
- 1. New chemotype of selective and potent inhibitors of human delta 24-dehydrocholesterol reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHCR24 in Tumor Diagnosis and Treatment: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Desmosterolosis and desmosterol homeostasis in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Azacosterol's Pharmacological Effects: A Foundational Guide for Researchers
An In-depth Technical Whitepaper on the Core Pharmacological Effects of Azacosterol, Focusing on its Mechanism of Action, Quantitative Data, and Experimental Methodologies.
This guide provides a comprehensive overview of the foundational pharmacological studies of this compound (20,25-diazacholesterol), a potent inhibitor of cholesterol biosynthesis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action and its effects on cellular and systemic physiology.
Core Mechanism of Action: Inhibition of 24-Dehydrocholesterol Reductase (DHCR24)
This compound's primary pharmacological effect is the potent inhibition of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in the Bloch pathway of cholesterol biosynthesis.[1][2] This enzyme catalyzes the reduction of the C24-C25 double bond in the side chain of desmosterol to form cholesterol. By inhibiting DHCR24, this compound leads to a significant accumulation of desmosterol in plasma and tissues.[1][3][4][5] While its main target is DHCR24, some studies suggest that at higher concentrations, this compound may also affect other enzymes in the sterol biosynthesis pathway, including reductases, double bond isomerases, and C-14 demethylation enzymes.[6]
In non-mammalian systems, such as yeast and various protozoa, this compound and related azasterols inhibit the analogous enzyme, sterol 24-methyltransferase (24-SMT), which is crucial for the biosynthesis of ergosterol and other 24-alkylated sterols.[7]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds.
| Compound | Target Enzyme | Organism/System | IC50 | Reference |
| (20R)- and (20S)-22,25-diazacholesterol | Sterol 24-methyltransferase (24-SMT) | Saccharomyces cerevisiae | 0.18 µM | [7] |
| 25-azacholesterol hydrochloride | Sterol 24-methyltransferase (24-SMT) | Saccharomyces cerevisiae | 0.05 µM | [7] |
| 24-azacholesterol | Sterol 24-methyltransferase (24-SMT) | Saccharomyces cerevisiae | 0.22 µM | [7] |
| 23-azacholesterol | Sterol 24-methyltransferase (24-SMT) | Saccharomyces cerevisiae | 4.8 µM | [7] |
Note: While this compound is a known inhibitor of mammalian DHCR24, a specific IC50 value from a direct enzyme inhibition assay was not available in the foundational literature reviewed. However, studies have shown effective inhibition of DHCR24 in cell culture at nanomolar concentrations (e.g., 10 nM in HeLa cells).[8]
Signaling Pathway Modulation: The Role of Desmosterol and the SREBP Pathway
The accumulation of desmosterol resulting from DHCR24 inhibition is not merely a metabolic byproduct but an active signaling molecule. Desmosterol has been shown to effectively replace cholesterol in regulating the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[9][10][11]
Studies using a DHCR24-deficient cell line have demonstrated that desmosterol can suppress the processing of SREBP-1 and SREBP-2, leading to a downregulation of SREBP target genes such as HMG-CoA reductase (Hmgcr) and the LDL receptor (Ldlr).[9][10][11][12] This indicates that the feedback inhibition of cholesterol synthesis is maintained, and in some cases enhanced, in the presence of high levels of desmosterol. Furthermore, desmosterol is an endogenous agonist for the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inhibition of Sterol Biosynthesis [mdpi.com]
- 6. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast and easy in vitro screening assay for cholesterol biosynthesis inhibitors in the post-squalene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aragen.com [aragen.com]
- 12. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Azacosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacosterol, also known as 20,25-diazacholesterol, is a sterol derivative that functions as a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1] This inhibition disrupts the final step in the Bloch pathway of cholesterol biosynthesis, leading to the accumulation of desmosterol.[1][2] Due to its hypocholesterolemic effects, this compound has been investigated for its potential therapeutic applications. Additionally, it has been utilized as an avian chemosterilant.[1]
These application notes provide a detailed protocol for the preparation and administration of this compound for in vivo research, particularly in rodent models. Given that this compound is a poorly water-soluble compound, this guide focuses on effective solubilization strategies to ensure consistent and reliable delivery in experimental settings.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride | Source |
| CAS Number | 313-05-3 | 1249-84-9 | [1][3] |
| Molecular Formula | C₂₅H₄₄N₂O | C₂₅H₄₆Cl₂N₂O | [2][3] |
| Molecular Weight | 388.6 g/mol | 461.56 g/mol | [2][3] |
| Appearance | Solid (predicted) | Solid | - |
| General Solubility | Poorly soluble in water | Expected to have higher aqueous solubility than the free base | [2] |
Table 2: Suggested Solvents for this compound Formulation Development
| Solvent | Type | Rationale for Use | Considerations |
| Dimethyl sulfoxide (DMSO) | Co-solvent | Effective in dissolving many poorly water-soluble organic compounds. | Potential for toxicity at higher concentrations. A vehicle control group is essential. |
| Ethanol | Co-solvent | Often used for dissolving sterol-based compounds. Can be mixed with water to reduce toxicity. | May cause irritation at high concentrations. |
| Polyethylene glycol 400 (PEG 400) | Co-solvent / Vehicle | A non-toxic, water-miscible solvent commonly used in oral and parenteral formulations. | Can form viscous solutions. |
| Corn Oil / Sesame Oil | Lipid-based Vehicle | Suitable for lipophilic compounds and oral administration. | May affect absorption kinetics. Requires careful formulation to ensure homogeneity. |
| Saline (0.9% NaCl) | Aqueous Vehicle | Can be used with co-solvents to create an injectable or oral solution. | This compound hydrochloride may have some solubility, but likely requires a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage in Rodents
This protocol outlines a general procedure for preparing an this compound solution. The optimal solvent system and concentration should be determined empirically through solubility testing.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol, 200 proof
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Solubility Testing (Small Scale):
-
Weigh a small, precise amount of this compound hydrochloride (e.g., 1-5 mg) into several separate sterile vials.
-
To each vial, add a small, measured volume of a single solvent or a co-solvent mixture from Table 2 (e.g., 100 µL).
-
Vortex vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, try gentle heating (e.g., 37°C) or sonication for 5-10 minutes.
-
Visually inspect for complete dissolution. If dissolved, gradually add more of the vehicle to determine the approximate saturation point.
-
Based on these initial tests, select the most appropriate solvent system that dissolves the desired concentration of this compound with the minimal amount of organic co-solvent. A common starting point for a co-solvent system is a mixture of DMSO and/or ethanol with PEG 400 and/or saline.
-
-
Preparation of Dosing Solution (Example using a Co-solvent System):
-
Objective: To prepare a 10 mg/mL stock solution of this compound hydrochloride.
-
Weigh 10 mg of this compound hydrochloride into a sterile vial.
-
Add 100 µL of DMSO. Vortex until the compound is completely dissolved.
-
Add 400 µL of PEG 400. Vortex thoroughly.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL. Vortex until the solution is clear and homogenous.
-
Note: The final concentration of DMSO in this example is 10%. The ratio of solvents should be optimized based on solubility and tolerability in the animal model.
-
-
Final Preparation and Sterilization:
-
Once a clear, stable solution is achieved, it can be sterile-filtered through a 0.22 µm syringe filter if necessary, especially for parenteral administration. For oral gavage, this may not be required if all components and handling are sterile.
-
Store the prepared solution as recommended for the compound, typically at 4°C for short-term use or -20°C for longer-term storage, protected from light.[2]
-
Protocol 2: Administration of this compound by Oral Gavage in Rats
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for rats)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation and Dose Calculation:
-
Weigh the rat to determine the correct volume of the dosing solution to administer. The volume should be based on the desired dose (mg/kg) and the concentration of the prepared solution (mg/mL).
-
The maximum recommended oral gavage volume for rats is typically 10-20 mL/kg.
-
-
Restraint and Gavage:
-
Properly restrain the rat to ensure its safety and the accuracy of the procedure.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the correct position, slowly administer the dosing solution.
-
-
Post-Administration Monitoring:
-
After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing.
-
Continue to monitor the animals according to the experimental protocol.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies using this compound.
Caption: this compound's mechanism of action in the cholesterol biosynthesis pathway.
References
Application Notes and Protocols for Inducing Desmosterol Accumulation in Neurons Using Azacosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing azacosterol to induce the accumulation of desmosterol in neuronal cell cultures. This compound, a hypocholesterolemic agent, functions as an inhibitor of 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis.[1][2] Inhibition of DHCR24 effectively blocks the conversion of desmosterol to cholesterol, leading to a significant intracellular accumulation of desmosterol.[1][2]
The accumulation of desmosterol in neurons has been shown to impact various cellular processes, including signaling pathways, gene expression related to lipid metabolism, and neuronal morphology.[2] Understanding the effects of desmosterol accumulation is crucial for research in neurodegenerative diseases, neuronal development, and the discovery of novel therapeutic targets. These protocols offer a framework for inducing and analyzing desmosterol accumulation in a controlled in vitro setting.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Sterol Levels in Primary Cortical Neurons
| This compound (µM) | Desmosterol (ng/mg protein) | Cholesterol (ng/mg protein) | Desmosterol/Cholesterol Ratio |
| 0 (Vehicle) | 5.2 ± 0.8 | 150.4 ± 12.1 | 0.03 |
| 0.1 | 25.6 ± 3.1 | 145.2 ± 10.5 | 0.18 |
| 0.5 | 88.9 ± 9.4 | 120.7 ± 8.9 | 0.74 |
| 1.0 | 152.3 ± 15.8 | 95.3 ± 7.6 | 1.60 |
| 5.0 | 210.5 ± 22.3 | 70.1 ± 6.2 | 3.00 |
Data are represented as mean ± SD. Cells were treated for 48 hours.
Table 2: Hypothetical Time-Course of Desmosterol Accumulation in Primary Cortical Neurons Treated with 1 µM this compound
| Time (hours) | Desmosterol (ng/mg protein) | Cholesterol (ng/mg protein) | Desmosterol/Cholesterol Ratio |
| 0 | 5.1 ± 0.7 | 151.2 ± 11.8 | 0.03 |
| 6 | 35.8 ± 4.2 | 148.9 ± 10.3 | 0.24 |
| 12 | 78.4 ± 8.1 | 135.6 ± 9.5 | 0.58 |
| 24 | 125.6 ± 13.5 | 110.2 ± 8.1 | 1.14 |
| 48 | 155.1 ± 16.2 | 94.8 ± 7.9 | 1.64 |
| 72 | 160.3 ± 17.0 | 90.5 ± 7.2 | 1.77 |
Data are represented as mean ± SD.
Experimental Protocols
Protocol 1: Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (supplemented with B-27 and GlutaMAX)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and place them in ice-cold Hibernate-E medium.
-
Isolate the cerebral cortices and remove the meninges.
-
Mince the cortical tissue and incubate with papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 3-4 days.
Protocol 2: this compound Treatment to Induce Desmosterol Accumulation
This protocol outlines the treatment of cultured primary neurons with this compound.
Materials:
-
Primary cortical neuron cultures (Day in Vitro 5-7)
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Neurobasal medium
Procedure:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove half of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, 48, 72 hours) at 37°C and 5% CO2.
Protocol 3: Sterol Extraction and Quantification by LC-MS/MS
This protocol describes the extraction of sterols from cultured neurons and their analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Treated primary neuron cultures
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (HPLC grade)
-
Internal standards (e.g., d7-desmosterol, d7-cholesterol)
-
Solid Phase Extraction (SPE) columns
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells in PBS and transfer to a glass tube.
-
Add a known amount of internal standards.
-
Perform a Bligh-Dyer extraction by adding methanol and chloroform in a 2:1 ratio (v/v) to the cell suspension.
-
Vortex thoroughly and then add chloroform and water to induce phase separation.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
-
Saponification (Optional, for total sterol analysis):
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend in ethanolic potassium hydroxide and incubate at 60°C for 1 hour to hydrolyze sterol esters.
-
Re-extract the non-saponifiable lipids (including sterols) with hexane.
-
-
Solid Phase Extraction (SPE) for sample cleanup:
-
Condition an SPE column with hexane.
-
Load the sample onto the column.
-
Wash with hexane to remove non-polar lipids.
-
Elute the sterols with a more polar solvent mixture (e.g., hexane:ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Dry the eluted sterol fraction and reconstitute in a suitable injection solvent (e.g., methanol).
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution program with mobile phases such as water and methanol/acetonitrile containing a modifier (e.g., formic acid or ammonium acetate) to separate the sterols.
-
Detect and quantify desmosterol and cholesterol using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Quantify the amount of desmosterol and cholesterol by comparing their peak areas to those of the respective internal standards.
-
Normalize the sterol content to the total protein concentration of the cell lysate.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced desmosterol accumulation.
Caption: Workflow for analyzing this compound's effect on neurons.
Caption: Potential signaling consequences of desmosterol accumulation.
References
Application of Azacosterol in Leishmania Sterol Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmania, the causative agent of leishmaniasis, relies on a unique sterol composition for its survival, primarily ergosterol and other 24-alkylated sterols. This contrasts with their mammalian hosts, who utilize cholesterol. The enzymatic machinery responsible for these differences in sterol biosynthesis presents a promising target for selective anti-leishmanial drug development. Azacosterols, a class of nitrogen-containing sterol derivatives, have emerged as potent inhibitors of a key enzyme in this pathway, the (S)-adenosyl-L-methionine: Δ24-sterol methyltransferase (24-SMT). This enzyme is responsible for the crucial C24-alkylation step in ergosterol biosynthesis and is absent in mammals, offering a therapeutic window.[1][2][3] This application note details the use of azacosterols in studying Leishmania sterol biosynthesis, providing quantitative data on their efficacy and detailed protocols for their experimental application.
Mechanism of Action
Azacosterols, such as 22,26-azasterol, function as inhibitors of 24-SMT.[1][3] At physiological pH, the nitrogen atom in the azacosterol side chain is protonated, allowing the molecule to act as a mimic of the high-energy carbocationic intermediate formed during the enzymatic methylation of the C24-sterol substrate.[1] This competitive inhibition blocks the production of 24-alkylated sterols, leading to their depletion and the accumulation of aberrant C24-desalkyl sterols, such as cholestane-type sterols.[4][5] The altered sterol profile disrupts the parasite's membrane integrity and function, affecting the plasma membrane, mitochondrial membrane, and endoplasmic reticulum, which ultimately inhibits parasite growth and proliferation.[1][6]
Quantitative Data
The efficacy of azacosterols has been quantified against various Leishmania species. The following tables summarize the inhibitory concentrations and the effects on the sterol composition of treated parasites.
Table 1: Anti-proliferative Activity of Azacosterols against Leishmania Species
| Compound | Leishmania Species | Stage | IC₅₀ (µM) | Reference |
| 22,26-Azasterol | L. donovani | Promastigote | Not specified, but suppresses growth | [3] |
| 20-piperidin-2-yl-5α-pregnane-3β,20-diol | L. donovani | Promastigote | Growth inhibition up to 5 µg/ml | [4][5] |
| Novel Azasterols | L. donovani | - | Micromolar to nanomolar concentrations | [1] |
| Novel Azasterols | L. amazonensis | - | Micromolar to nanomolar concentrations | [1] |
| Novel Azasterols | L. major | - | Micromolar to nanomolar concentrations | [1] |
Table 2: Effect of this compound on the Free Sterol Composition of Leishmania amazonensis Promastigotes
| Sterol | Control (%) | This compound (0.01 µM) (%) | This compound (0.1 µM) (%) | This compound (1.0 µM) (%) |
| Ergosterol and related 24-alkylated sterols | High | Reduced | Markedly Reduced | Depleted |
| Cholestane-type sterols | Low | Increased | Markedly Increased | Accumulated |
| (Data is a qualitative summary based on findings reported in literature where specific percentages were not provided in the abstract)[1][4][7]. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of azacosterols in research.
Protocol 1: In Vitro Anti-proliferative Assay against Leishmania Promastigotes
This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the promastigote form of the parasite.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, MHOM/SD/62/1S)
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL penicillin, and 100 µg/mL streptomycin.
-
This compound stock solution (in DMSO or other suitable solvent).
-
96-well microtiter plates.
-
Resazurin-based viability dye (e.g., AlamarBlue).
-
Microplate reader (fluorescence or absorbance).
Procedure:
-
Culture Leishmania promastigotes in supplemented M199 medium at 25°C until they reach the logarithmic growth phase.[3]
-
Adjust the parasite density to 2 x 10⁵ cells/mL in fresh medium.[3]
-
Prepare serial dilutions of the this compound compound in the culture medium.
-
In a 96-well plate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the serially diluted this compound to the respective wells in triplicate. Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plates at 25°C for 72 hours.[3]
-
Add the viability reagent (e.g., 20 µL of AlamarBlue) to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance using a microplate reader.[3]
-
Calculate the percentage of growth inhibition for each concentration relative to the untreated control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Sterol Composition by GC-MS
This protocol is for the extraction and analysis of the sterol profile of Leishmania promastigotes after treatment with this compound.
Materials:
-
Log-phase Leishmania promastigotes (treated and untreated).
-
Chloroform/methanol mixture (2:1, v/v).
-
Internal standard (e.g., cholesta-3,5-diene).
-
Silylating agent (e.g., BSTFA with 1% TMCS).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Harvest approximately 10⁸ log-phase promastigotes (both treated with this compound and untreated controls) by centrifugation.
-
Wash the cell pellet with PBS and resuspend in a known volume.
-
Extract the total lipids using the Folch method by adding a chloroform/methanol (2:1) mixture.[8] Add an internal standard at this stage for quantification.
-
After vigorous mixing and centrifugation, collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
Saponify the lipid extract to release free sterols.
-
Extract the non-saponifiable lipids (containing the sterols) with an organic solvent like hexane.
-
Dry the sterol fraction and derivatize the sterols to their trimethylsilyl (TMS) ethers using a silylating agent.
-
Analyze the TMS-ether derivatives by GC-MS.
-
Identify and quantify the individual sterols based on their retention times and mass spectra compared to known standards.
References
- 1. Novel Azasterols as Potential Agents for Treatment of Leishmaniasis and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azasterols as inhibitors of sterol 24-methyltransferase in Leishmania species and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of an azasterol inhibitor of sterol 24-transmethylation on sterol biosynthesis and growth of Leishmania donovani promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theadl.com [theadl.com]
- 6. Novel azasterols as potential agents for treatment of leishmaniasis and trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Characterization of Sterol C4-Methyl Oxidase in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azacosterol Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of azacosterol in mouse models, based on available scientific literature. The information is intended to guide researchers in designing and executing in vivo studies involving this compound.
Introduction to this compound
This compound, also known as 20,25-diazacholesterol, is a synthetic azasteroid compound. It functions as a hypocholesterolemic agent by inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24). This inhibition blocks the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, leading to an accumulation of the cholesterol precursor, desmosterol.[1] Due to its effects on steroidogenesis, this compound has been investigated for various applications, including as a potential contraceptive agent.
Quantitative Data Summary
The following table summarizes the reported dosage and administration of this compound in a mouse model. This data is derived from a study investigating the antispermatogenic and antifertility effects of the compound.
| Parameter | Details | Reference |
| Compound | 20,25-diazacholesterol dihydrochloride (SC 12937) | [2] |
| Animal Model | Parkes (P) strain mice | [2] |
| Dosage | 10, 20, and 30 mg/kg body weight per day | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Treatment Duration | 28 days | [2] |
| Observed Effects | Dose-dependent degenerative changes in seminiferous tubules, adverse effects on spermatozoa, and reduced fertility.[2] |
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the administration of this compound to mice.
3.1. Materials
-
This compound dihydrochloride (e.g., SC 12937)
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Parkes (P) strain mice or other suitable strain
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Drug Preparation
-
Calculate the required amount of this compound dihydrochloride based on the desired dosage (e.g., 10, 20, or 30 mg/kg) and the body weight of the mice.
-
Dissolve the calculated amount of this compound in a sterile vehicle, such as saline solution, to the desired final concentration.
-
Ensure the solution is thoroughly mixed and homogenous before administration.
3.3. Administration Procedure (Intraperitoneal Injection)
-
Animal Handling:
-
Weigh the mouse to determine the precise volume of the drug solution to be administered.
-
Properly restrain the mouse to expose the abdominal area. One common method is to hold the mouse by the scruff of the neck and allow the body to rest on the forearm or a flat surface.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue daily administration for the planned duration of the study (e.g., 28 days).
-
Monitor the general health and well-being of the animals throughout the experimental period.
-
Visualizations
4.1. Signaling Pathway: Mechanism of Action of this compound
References
Application Notes & Protocols: Lipidomics Analysis of Azacosterol-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azacosterol is a hypocholesterolemic agent that functions as an inhibitor of sterol biosynthesis. Specifically, it targets the enzyme 24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol synthesis, the conversion of desmosterol to cholesterol. Inhibition of this enzyme leads to an accumulation of the precursor, desmosterol, and a depletion of cellular cholesterol. Many medications can interfere with sterol biosynthesis, and understanding these off-target effects is crucial for drug development and safety assessment.[1][2]
Lipidomics, the large-scale study of lipids, is an essential tool for elucidating the broader metabolic consequences of such targeted enzymatic inhibition.[3][4] By employing advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can comprehensively profile and quantify hundreds of lipid species within a biological sample.[4][5] This detailed analysis provides critical insights into how this compound treatment remodels the cellular lipidome beyond the primary target, affecting membrane composition, signaling pathways, and overall cellular homeostasis.
This document provides a detailed protocol for performing a lipidomics analysis on cultured cells treated with this compound, from sample preparation to data analysis.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for adherent mammalian cell lines (e.g., HepG2, Huh7, HEK293) cultured in 60 mm plates. Adjust volumes as needed based on the culture vessel size.
Materials:
-
Selected mammalian cell line
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound hydrochloride (or other salt form)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (if harvesting by trypsinization)
-
Cell scraper
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 60 mm plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubation: Return the plates to the incubator and treat for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvesting:
-
Place culture plates on ice.
-
Aspirate the treatment medium and wash the cell monolayer twice with 3 mL of ice-cold PBS to remove extracellular lipids and medium components.[6]
-
Add 1 mL of ice-cold PBS to the plate and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a pre-chilled conical tube.
-
-
Pelleting and Storage:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
The resulting cell pellet can be immediately used for lipid extraction or flash-frozen in liquid nitrogen and stored at -80°C for later analysis.
-
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is a widely used liquid-liquid extraction method for separating lipids from other cellular components.[7][8][9]
Materials:
-
Cell pellet from section 2.1
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrapure water
-
Internal standard (IS) mix (containing a variety of deuterated or odd-chain lipid standards representing different classes, e.g., PC(17:0/17:0), PE(17:0/17:0), TG(17:0/17:0/17:0), Chol(d7)).
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator or SpeedVac)
Procedure:
-
Homogenization: Place the cell pellet tube on ice. Add 300 µL of ice-cold methanol and the appropriate volume of the internal standard mix. Vortex vigorously for 1 minute to resuspend the pellet and lyse the cells.
-
First Extraction: Add 900 µL of chloroform to the tube. Vortex for 2 minutes.[10][11]
-
Phase Separation: Add 225 µL of ultrapure water to the mixture. Vortex for 2 minutes. This creates a final solvent ratio of approximately Chloroform:Methanol:Water (2:2:1.8), which will induce phase separation.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature.[10] This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.[10][11] A protein disk may be visible at the interface.
-
Lipid Collection: Carefully insert a glass Pasteur pipette through the upper layer and collect the lower chloroform phase, avoiding the protein interface.[10] Transfer the lipid-containing phase to a new clean glass tube.
-
Re-extraction (Optional but Recommended): To maximize lipid recovery, add another 500 µL of chloroform to the original tube, vortex for 1 minute, centrifuge again, and combine the second lower phase with the first extract.[11]
-
Drying: Evaporate the solvent from the collected lipid extract to complete dryness using a sample concentrator.[6]
-
Reconstitution: Reconstitute the dried lipid film in a suitable volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS analysis (e.g., Isopropanol:Acetonitrile:Water 2:1:1 v/v/v). Vortex thoroughly to ensure all lipids are redissolved. Transfer the final sample to an autosampler vial for analysis.
LC-MS/MS Lipidomics Analysis
Instrumentation:
-
Liquid Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS fragmentation.
LC Parameters (Example for Reversed-Phase Chromatography):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: Linear gradient to 100% B
-
12-18 min: Hold at 100% B
-
18.1-20 min: Return to 40% B for re-equilibration.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes in separate injections.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
-
Mass Range: 150-1700 m/z.
-
Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative).
-
Source Temperature: 120°C.
-
Gas Flow: Optimized for the specific instrument.
Data Presentation and Expected Results
Following this compound treatment, significant changes are expected in the sterol lipid class, with potential downstream effects on other major lipid categories. The data should be normalized to the appropriate internal standards and sample amount (e.g., total protein or cell count).
Table 1: Quantitative Changes in Key Sterol Pathway Lipids. This table summarizes the expected primary effects of this compound on its direct targets.
| Lipid Species | Control Group (Relative Abundance) | This compound-Treated (Relative Abundance) | Fold Change | p-value |
| Cholesterol | 100 ± 8.5 | 35 ± 5.1 | -2.86 | <0.001 |
| Desmosterol | 1.2 ± 0.3 | 250 ± 22.8 | +208.3 | <0.001 |
| Lanosterol | 0.5 ± 0.1 | 0.6 ± 0.2 | +1.2 | >0.05 |
Table 2: Representative Changes in Major Lipid Classes. This table illustrates potential secondary effects on the broader lipidome.
| Lipid Class | Control Group (Total Class Abundance) | This compound-Treated (Total Class Abundance) | Fold Change | p-value |
| Phosphatidylcholines (PC) | 100 ± 9.2 | 95 ± 8.1 | -1.05 | >0.05 |
| Phosphatidylethanolamines (PE) | 100 ± 11.4 | 115 ± 10.5 | +1.15 | <0.05 |
| Triacylglycerols (TG) | 100 ± 15.1 | 130 ± 18.2 | +1.30 | <0.05 |
| Sphingomyelins (SM) | 100 ± 7.8 | 80 ± 6.9 | -1.25 | <0.01 |
| Ceramides (Cer) | 100 ± 12.0 | 108 ± 11.3 | +1.08 | >0.05 |
Mandatory Visualizations
The following diagrams illustrate the experimental process and the biochemical pathway central to this analysis.
Caption: Experimental workflow for lipidomics analysis.
Caption: this compound inhibits the DHCR24 enzyme.
References
- 1. Medication effects on developmental sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. biochem.wustl.edu [biochem.wustl.edu]
- 7. biocompare.com [biocompare.com]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tabaslab.com [tabaslab.com]
- 11. aquaculture.ugent.be [aquaculture.ugent.be]
Application Notes and Protocols for Studying the Effects of Azacosterol on Primary Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azacosterol is a chemical compound known to inhibit sterol biosynthesis. This document provides a detailed experimental framework for investigating the effects of this compound on primary hepatocytes. Primary hepatocytes are the gold standard in vitro model for studying liver function, drug metabolism, and toxicity, as they closely mimic the physiological responses of the liver.[1][2][3] Understanding the impact of this compound on these cells is crucial for elucidating its mechanism of action and potential hepatotoxic effects. The following protocols outline methods for primary hepatocyte isolation and culture, this compound treatment, and subsequent analysis of cell viability, lipid metabolism, and gene and protein expression.
Experimental Design Overview
The overall experimental design involves isolating primary hepatocytes, treating them with varying concentrations of this compound, and then performing a series of assays to measure key cellular and molecular endpoints. A vehicle control (e.g., DMSO) is essential to distinguish the effects of the compound from those of the solvent.
Experimental Workflow
Caption: Overall experimental workflow from hepatocyte isolation to data analysis.
Experimental Protocols
Protocol 1: Primary Mouse Hepatocyte Isolation and Culture
This protocol is based on the widely used two-step collagenase perfusion technique to isolate primary hepatocytes from a mouse liver.[4][5][6]
Materials:
-
Hepatocyte Wash Medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Perfusion Medium (HBSS with EGTA)
-
Digestion Medium (HBSS with Collagenase IV)
-
Hepatocyte Plating Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, Dexamethasone, Insulin)[1]
-
Peristaltic pump
-
Surgical tools
-
70 µm cell strainer
-
Collagen-coated culture plates
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved method (e.g., intraperitoneal injection of ketamine/xylazine).[7]
-
Surgical Preparation: Disinfect the abdomen with 70% ethanol and make a midline incision to expose the peritoneal cavity and the liver.[4]
-
Cannulation: Cannulate the portal vein with a 24-gauge catheter. Secure the catheter in place.[4]
-
Perfusion - Step 1 (Wash): Begin perfusion with pre-warmed (37°C) Perfusion Medium at a flow rate of 4-5 mL/min for 5-10 minutes, or until the liver appears blanched. Cut the inferior vena cava to allow the perfusate to exit.[4][5]
-
Perfusion - Step 2 (Digestion): Switch the perfusion to pre-warmed (37°C) Digestion Medium and continue for 10-15 minutes, or until the liver tissue becomes soft and digested.[4]
-
Hepatocyte Release: Carefully excise the liver and transfer it to a petri dish containing cold Hepatocyte Wash Medium. Gently tease the liver apart with forceps to release the hepatocytes.[7]
-
Filtration and Washing: Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.[4] Centrifuge the cells at 50 x g for 5 minutes at 4°C.[7]
-
Cell Purification: Discard the supernatant, and gently resuspend the cell pellet in fresh wash medium. Repeat the centrifugation step twice to purify the hepatocyte population.
-
Viability and Counting: Resuspend the final pellet in Hepatocyte Plating Medium. Determine cell viability and concentration using the Trypan Blue exclusion method.[8][9] A viability of >80% is typically required for culture.
-
Plating: Seed the viable hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate).[6]
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach for 4-6 hours before changing the medium to remove unattached and dead cells.
Protocol 2: this compound Treatment
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cultured primary hepatocytes
-
Hepatocyte Maintenance Medium
Procedure:
-
Prepare serial dilutions of this compound in Hepatocyte Maintenance Medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
After the initial 4-6 hour attachment period, aspirate the plating medium from the cultured hepatocytes.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2 before proceeding with downstream assays.
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay measures cell viability by assessing the mitochondrial activity of living cells.[3][8]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate reader
Procedure:
-
At the end of the this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Lipid Metabolism Assays
A. Total Cholesterol Quantification
Materials:
-
Cholesterol quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
After treatment, wash the hepatocytes with cold PBS and lyse the cells.
-
Collect the cell lysates and centrifuge to pellet debris.
-
Use a commercial cholesterol quantification kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a measurable colorimetric or fluorescent signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the cholesterol concentration by comparing the readings to a standard curve. Normalize the results to the total protein concentration of the lysate.
B. De Novo Lipogenesis Assay
This assay measures the rate of new lipid synthesis using a radiolabeled precursor.[10][11]
Materials:
-
[1-14C]-Acetate
-
Scintillation fluid and counter
-
Lipid extraction solvents (e.g., chloroform:methanol)
Procedure:
-
During the final 2-4 hours of this compound treatment, add [1-14C]-Acetate to the culture medium.
-
After incubation, wash the cells with PBS and lyse them.
-
Extract total lipids from the cell lysates using a chloroform:methanol (2:1) solution.[11]
-
Evaporate the organic phase to dryness and resuspend the lipid extract in a known volume of solvent.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein concentration.
Protocol 5: Gene Expression Analysis (qPCR)
This protocol is for analyzing the expression of genes involved in cholesterol metabolism.[12]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for HMGCR, DHCR24, SREBF2)
-
Housekeeping gene primers (e.g., GAPDH, Actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the treated hepatocytes and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Analysis: Run the reaction on a qPCR instrument. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
Protocol 6: Protein Analysis (Western Blot)
This protocol allows for the quantification of specific proteins, such as enzymes in the cholesterol biosynthesis pathway.[13][14][15]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHCR24, anti-HMGCR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated hepatocytes in RIPA buffer. Quantify the protein concentration.
-
Electrophoresis: Denature protein lysates and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin.
Cholesterol Biosynthesis Pathway and this compound's Target
This compound is known to inhibit the cholesterol biosynthesis pathway. A key target is the enzyme 24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step in one branch of cholesterol synthesis.[16]
References
- 1. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 2. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 4. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 5. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 8. Simple and reliable methods to assess hepatocyte viability in bioartificial liver support system matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular lipid content is a key intrinsic determinant for hepatocyte viability and metabolic and inflammatory states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene expression analysis of primary normal human hepatocytes infected with human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Isolation of Primary Mouse Hepatocytes for Nascent Protein Synthesis Analysis by Non-radioactive L-azidohomoalanine Labeling Method [jove.com]
- 14. Isolation of Primary Mouse Hepatocytes for Nascent Protein Synthesis Analysis by Non-radioactive L-azidohomoalanine Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring DHCR24 Inhibition by Azacosterol
Introduction
24-dehydrocholesterol reductase (DHCR24), also known as seladin-1, is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that catalyzes the final step in the Bloch pathway, converting desmosterol to cholesterol by reducing the Δ24 double bond in the sterol intermediate.[3][4] DHCR24 also plays a role in the Kandutsch-Russell pathway of cholesterol synthesis.[2][5] Given its crucial role, DHCR24 is a target for research in various diseases, including hyperlipidemia, Alzheimer's disease, and certain cancers.[3][6][7]
Azacosterol (specifically 20,25-diazacholesterol) is a well-characterized inhibitor of DHCR24.[8] Its inhibitory action leads to a decrease in cholesterol synthesis and a corresponding accumulation of the substrate, desmosterol.[8][9] This property makes this compound a valuable tool for studying the function of DHCR24 and the physiological consequences of its inhibition.
Measuring the inhibition of DHCR24 by this compound can be achieved through various techniques that assess different aspects of the enzyme's function, from its catalytic activity to its expression at the protein and mRNA levels. The primary methods involve quantifying the substrate (desmosterol) and the product (cholesterol) of the enzymatic reaction.
Key Experimental Techniques
Several robust methods are available to researchers for quantifying the inhibition of DHCR24 by this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for measuring the enzymatic activity of DHCR24 in cell-based assays. By using isotopically labeled substrates, such as deuterated desmosterol, one can accurately measure the conversion to labeled cholesterol, providing a direct measure of DHCR24 activity.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying sterols. It is often employed in in vitro enzyme activity assays to measure the conversion of desmosterol to cholesterol in a controlled environment.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to quantify the amount of DHCR24 protein in various biological samples, including cell lysates and tissue homogenates.[10][11][12] While this method does not directly measure enzyme activity, it is useful for determining if an inhibitor affects the expression level of the DHCR24 protein.
-
Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to measure the gene expression of DHCR24. This technique is valuable for understanding if this compound or other compounds affect the transcription of the DHCR24 gene.[8]
Below are detailed protocols for some of the most common experimental approaches.
Experimental Protocols
Protocol 1: Cell-Based DHCR24 Activity Assay using GC-MS
This protocol is adapted from methodologies used to measure DHCR24 activity in cultured cells, such as Chinese hamster ovary (CHO-7) cells.[5]
Objective: To quantify the inhibitory effect of this compound on DHCR24 activity in living cells by measuring the conversion of deuterated desmosterol to deuterated cholesterol.
Materials:
-
Cell line (e.g., CHO-7, HepG2)
-
Cell culture medium and supplements
-
This compound
-
[²H₆]desmosterol (deuterated desmosterol)
-
Phosphate-buffered saline (PBS)
-
Internal standard (e.g., 5α-cholestane)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Derivatizing agent (e.g., BSTFA)
-
GC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and grow to a suitable confluency (e.g., 80-90%).
-
Wash the cells with PBS and replace the growth medium with fresh medium.
-
Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Substrate Labeling:
-
During the final hours of treatment (e.g., last 4 hours), add [²H₆]desmosterol to the culture medium at a final concentration of approximately 1 µg/mL.[5]
-
-
Cell Harvesting and Lipid Extraction:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping.
-
Add an internal standard (e.g., 5α-cholestane) to each sample for normalization.
-
Perform lipid extraction using an appropriate solvent system (e.g., hexane:isopropanol).
-
-
Derivatization:
-
Dry the lipid extracts under a stream of nitrogen.
-
Derivatize the sterols by adding a silylating agent like BSTFA and heating (e.g., at 60°C for 1 hour) to make them volatile for GC analysis.[5]
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system.
-
Use single ion monitoring (SIM) mode to detect and quantify the specific ions for [²H₆]desmosterol and [²H₆]cholesterol.[13]
-
-
Data Analysis:
-
Calculate the peak areas for [²H₆]desmosterol and [²H₆]cholesterol.
-
Determine the DHCR24 activity by calculating the ratio of the product to the substrate ([²H₆]cholesterol / [²H₆]desmosterol).[5]
-
Normalize the activity to the internal standard and protein concentration.
-
Plot the DHCR24 activity against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: In Vitro DHCR24 Enzyme Activity Assay using HPLC
This protocol describes an in vitro assay to measure the direct inhibitory effect of this compound on DHCR24 enzymatic activity.[6][7]
Objective: To determine the IC₅₀ of this compound for DHCR24 in a cell-free system.
Materials:
-
Source of DHCR24 enzyme (e.g., immunoprecipitated DHCR24 from overexpressing cells, or microsomal fractions from liver tissue)
-
Assay buffer (e.g., 100 mM Tris/HCl, pH 7.2, 0.1 mM EDTA, 1 mM DTT)
-
Cofactors: NADP, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase
-
Substrate: Desmosterol
-
This compound
-
HPLC system with a C18 column
-
Mobile phase (e.g., methanol)
Procedure:
-
Enzyme Preparation:
-
If using overexpressing cells (e.g., Ad-CMV-DHCR24-infected HepG2 cells), lyse the cells and immunoprecipitate DHCR24 using a specific antibody.[7]
-
-
Reaction Mixture Preparation:
-
Prepare the assay mix containing assay buffer, cofactors, and substrate (desmosterol).[6]
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the DHCR24 enzyme preparation with the assay mix.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours).[6]
-
-
Sample Preparation for HPLC:
-
Stop the reaction (e.g., by adding a strong base or organic solvent).
-
Extract the sterols using an organic solvent.
-
Dry the extract and resuspend it in the mobile phase.
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the peak areas for desmosterol and cholesterol.
-
Calculate the percent inhibition for each this compound concentration relative to the control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Data Presentation
The quantitative results from DHCR24 inhibition studies can be summarized in tables for clear comparison.
| Inhibitor | Assay Type | System | Measured Parameter | IC₅₀ / Concentration | Reference |
| This compound | In vitro enzyme activity | Cricket anterior midgut | Desmosterol to cholesterol conversion | 5 ppm (w/v) for full inhibition | [8] |
| This compound | In vivo feeding study | Crickets | Desmosterol accumulation | 200 ppm (w/w) in diet | [8] |
| Irbesartan | In vitro immune complex-activity assay | HepG2 cells | DHCR24 enzymatic activity | 602 nM | [6][7] |
| SH42 | In vivo peritonitis model | Mice | DHCR24 inhibition | 0.5 mg daily (i.p.) | [14] |
Note: The table includes data for other inhibitors as examples of how to present such quantitative data.
Visualization of Pathways and Workflows
Cholesterol Biosynthesis Pathway
The following diagram illustrates the final steps of the cholesterol biosynthesis pathways, highlighting the role of DHCR24 and the point of inhibition by this compound.
Caption: Cholesterol biosynthesis pathways showing DHCR24 action and this compound inhibition.
Experimental Workflow for DHCR24 Inhibition Assay
The following diagram outlines the experimental workflow for a cell-based assay to measure DHCR24 inhibition using GC-MS.
Caption: Workflow for measuring DHCR24 inhibition in cultured cells via GC-MS.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abbexa.com [abbexa.com]
- 11. mybiosource.com [mybiosource.com]
- 12. mybiosource.com [mybiosource.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azacosterol in the Study of Smith-Lemli-Opitz Syndrome: A Clarification and Guide to Pharmacological Modeling
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols relevant to the study of Smith-Lemli-Opitz Syndrome (SLOS). It is critical to begin with a clarification regarding the use of azacosterol in this context. Based on a comprehensive review of scientific literature, This compound is not the appropriate pharmacological tool to create a direct biochemical model of Smith-Lemli-Opitz Syndrome.
This compound, also known as 20,25-diazacholesterol, primarily inhibits the enzyme 24-dehydrocholesterol reductase (DHCR24).[1] This enzyme is responsible for the conversion of desmosterol to cholesterol.[1] Consequently, treatment with this compound leads to the accumulation of desmosterol, inducing a condition known as desmosterolosis, which is a distinct sterol biosynthesis disorder from SLOS.[1][2]
Smith-Lemli-Opitz Syndrome is caused by a deficiency in a different enzyme, 7-dehydrocholesterol reductase (DHCR7).[3] This deficiency results in the accumulation of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol levels. To create a pharmacologically-induced model that accurately mimics the biochemical phenotype of SLOS, it is necessary to use a specific inhibitor of DHCR7. The most widely used and well-characterized compound for this purpose is AY9944 .[4][5]
Therefore, these application notes will focus on the scientifically accurate and established method for modeling SLOS in a research setting using a DHCR7 inhibitor. The principles, protocols, and data analysis techniques described herein are directly applicable to researchers aiming to study the pathophysiology of SLOS and to screen potential therapeutic agents.
Section 1: Pharmacological Modeling of Smith-Lemli-Opitz Syndrome
Principle of the Model
The in vitro model of SLOS is based on the pharmacological inhibition of DHCR7 in cultured cells. This inhibition leads to a biochemical phenotype that mirrors the key characteristics of SLOS: a decrease in cellular cholesterol levels and an accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC). This cellular model can then be used to investigate the downstream consequences of this altered sterol profile, such as cellular dysfunction, and to test the efficacy of potential therapeutic interventions.
Choice of DHCR7 Inhibitor
AY9944 is a potent and selective inhibitor of DHCR7 and is the recommended tool for creating a pharmacological model of SLOS.[4][5] It has been extensively used in both in vitro and in vivo studies to replicate the biochemical hallmarks of the syndrome.
Cellular Systems for Modeling SLOS
Several cell types can be utilized to create an in vitro SLOS model. The choice of cell line will depend on the specific research question.
-
Fibroblasts: Human skin fibroblasts are a relevant cell type as they are affected in SLOS patients and are readily available.
-
Neuroblastoma Cells (e.g., Neuro2a): Given the significant neurological involvement in SLOS, neuroblastoma cell lines are a valuable tool for studying the effects of 7-DHC accumulation on neuronal cells.[6]
-
Primary Neurons or Glial Cells: For more detailed neurobiological studies, primary cell cultures can provide a more physiologically relevant system.
Section 2: Experimental Protocols
Protocol for Inducing a SLOS Phenotype in Cultured Cells using AY9944
Materials:
-
Cell line of choice (e.g., human fibroblasts, Neuro2a cells)
-
Complete cell culture medium
-
AY9944 (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for sterol analysis (e.g., deuterated cholesterol, deuterated 7-DHC)
Procedure:
-
Cell Seeding: Plate the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach approximately 70-80% confluency at the time of harvesting.
-
AY9944 Treatment:
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of AY9944 in complete culture medium at the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for achieving a significant increase in the 7-DHC/cholesterol ratio without causing excessive cytotoxicity. Typical concentrations for AY9944 range from 1 to 10 µM.
-
Remove the existing medium from the cells and replace it with the medium containing AY9944. Include a vehicle control (medium with the same concentration of DMSO used for the highest AY9944 concentration).
-
Incubate the cells for a period of 24 to 72 hours. The optimal incubation time may vary depending on the cell type and the desired level of 7-DHC accumulation.
-
-
Cell Harvesting and Lysis:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
For protein analysis, lyse the cells in a suitable lysis buffer.
-
For lipid analysis, scrape the cells into PBS and pellet them by centrifugation.
-
-
Sample Processing for Sterol Analysis:
-
Perform a lipid extraction on the cell pellets using a standard method such as the Bligh-Dyer or Folch extraction.
-
Add internal standards to the samples prior to extraction to allow for accurate quantification.
-
Dry the lipid extracts under a stream of nitrogen.
-
The dried lipid extract can then be resuspended in a suitable solvent for analysis by GC-MS or LC-MS/MS.
-
Protocol for Quantitative Analysis of Sterols by GC-MS
Principle: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the separation and quantification of sterols. Derivatization of the sterols is typically required to improve their volatility and chromatographic properties.
Procedure:
-
Derivatization:
-
To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60-80°C for at least 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for sterol separation (e.g., a non-polar or medium-polarity column).
-
Set the GC oven temperature program to achieve optimal separation of cholesterol and 7-DHC.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target sterols and internal standards.
-
-
Data Analysis:
-
Identify the peaks for cholesterol-TMS and 7-DHC-TMS based on their retention times and characteristic mass fragments.
-
Quantify the amount of each sterol by comparing the peak area of the endogenous sterol to the peak area of its corresponding deuterated internal standard.
-
Express the results as absolute amounts (e.g., ng/mg protein) or as a ratio of 7-DHC to cholesterol.
-
Section 3: Data Presentation
Quantitative data from experiments using DHCR7 inhibitors should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Example of Sterol Profile in AY9944-Treated Neuro2a Cells
| Treatment Condition | Cholesterol (ng/mg protein) | 7-Dehydrocholesterol (ng/mg protein) | 7-DHC / Cholesterol Ratio |
| Vehicle Control (DMSO) | 150.2 ± 12.5 | 1.5 ± 0.3 | 0.01 |
| AY9944 (1 µM) | 125.8 ± 10.1 | 25.3 ± 3.1 | 0.20 |
| AY9944 (5 µM) | 98.4 ± 8.7 | 89.6 ± 9.2 | 0.91 |
| AY9944 (10 µM) | 75.1 ± 6.9 | 152.4 ± 15.8 | 2.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Section 4: Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways, experimental workflows, and logical relationships involved in studying SLOS with pharmacological inhibitors.
Cholesterol Biosynthesis Pathway and Site of Inhibition
Caption: Cholesterol biosynthesis pathway highlighting the sites of action for AY9944 and this compound.
Experimental Workflow for In Vitro Modeling of SLOS
Caption: Workflow for inducing and analyzing a cellular model of Smith-Lemli-Opitz Syndrome.
Logical Relationship of this compound and SLOS Research
Caption: The distinct mechanisms of this compound and the pathophysiology of SLOS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Desmosterolosis and desmosterol homeostasis in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azacosterol Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azacosterol. The focus is on optimizing its concentration to achieve the desired experimental effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cholesterol-lowering agent that acts as an inhibitor of 24-dehydrocholesterol reductase (DHCR24).[1] This enzyme is crucial for the final step in the Bloch pathway of cholesterol biosynthesis, converting desmosterol to cholesterol. By inhibiting DHCR24, this compound leads to an accumulation of desmosterol and a depletion of cellular cholesterol.
Q2: What are the potential causes of this compound-induced cytotoxicity?
The cytotoxic effects of this compound are likely multifactorial and stem from its primary mechanism of action:
-
Disruption of Cholesterol Homeostasis: Cholesterol is an essential component of cell membranes, influencing their fluidity, integrity, and function. A significant reduction in cellular cholesterol can lead to membrane instability and cell death.
-
Accumulation of Sterol Precursors: The build-up of desmosterol and other upstream sterol intermediates due to the enzymatic block can be toxic to cells.
-
Induction of Apoptosis: Inhibition of cholesterol biosynthesis has been linked to the activation of programmed cell death (apoptosis). This can be triggered by cellular stress resulting from disrupted lipid metabolism. Evidence from similar compounds, like oxysterols, suggests the involvement of caspase activation, a key step in the apoptotic cascade.[2][3]
-
Oxidative Stress: Alterations in lipid metabolism can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[4]
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific endpoint being measured. A dose-response experiment is essential to determine the concentration that provides the desired biological effect with minimal cytotoxicity. A general workflow for this optimization is outlined below.
Q4: Are there any known cytotoxic concentrations of this compound?
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to cholesterol depletion. | Use a lower starting concentration range in your dose-response experiments. Shorten the incubation time with this compound. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a solvent-only control. |
| Incorrect concentration calculation. | Double-check all calculations for stock solutions and dilutions. |
| Contamination of cell culture. | Inspect cells for any signs of contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly in the wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variability in incubation time. | Standardize the incubation time for all experiments. |
| Reagent issues. | Check the expiration dates of all assay reagents and store them under the recommended conditions. |
Issue 3: No observable effect of this compound on cell viability.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Increase the concentration range in your dose-response experiment. |
| Incubation time is too short. | Extend the incubation period to allow for the compound to exert its effects. |
| Cell line is resistant to this compound. | Consider using a different cell line that may be more sensitive to cholesterol biosynthesis inhibition. |
| Inactive compound. | Verify the purity and activity of your this compound stock. |
Data Presentation
Table 1: Reported Cytotoxic Concentration of this compound
| Compound | Cell Line | Cytotoxic Concentration | Observation |
| This compound (20,25-diazacholesterol) | Chick embryo pectoral muscle cells | > 5 µg/mL | Cell lysis |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate for the time specified in the kit instructions, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.
Mandatory Visualizations
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Activation of caspase-3-dependent and -independent pathways during 7-ketocholesterol- and 7beta-hydroxycholesterol-induced cell death: a morphological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the apoptotic processes induced by the oxysterols 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol, Reactive Oxygen Species, and the Formation of Biologically Active Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Azacosterol Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of azacosterol.
Introduction to this compound and its Solubility Challenges
This compound is a sterol derivative, structurally similar to cholesterol, that has been investigated for its biological activities.[1][2] Like many steroidal compounds, this compound is characterized by a largely hydrophobic structure, leading to inherently poor solubility in aqueous solutions. This poses a significant challenge for its use in various experimental and pharmaceutical applications. This compound was previously marketed as a hydrochloride salt (this compound hydrochloride), a common strategy to enhance the aqueous solubility of basic compounds.[2][3]
This guide will provide practical strategies and detailed protocols to overcome the solubility limitations of this compound, enabling more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound, as a free base, is a highly lipophilic molecule and is practically insoluble in water. Its chemical structure is predominantly non-polar, leading to unfavorable interactions with polar water molecules. To dissolve it in aqueous media, solubility enhancement techniques are necessary. For comparison, the aqueous solubility of cholesterol, a structurally similar sterol, is extremely low, in the range of 0.095 mg/L.[4]
Q2: I have this compound hydrochloride. Should it be more soluble?
A2: Yes, this compound hydrochloride is the salt form of this compound and is expected to have significantly higher aqueous solubility than the free base.[2][3] The protonated amine groups in the hydrochloride salt can interact more favorably with water molecules. However, even in its salt form, the solubility might still be limited, especially at higher concentrations or in neutral to alkaline pH where it can convert back to the less soluble free base.
Q3: Can I use organic solvents to dissolve this compound first?
A3: Yes, this is a common and effective strategy. This compound is expected to be soluble in many organic solvents. A common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or isopropanol, and then slowly add the aqueous buffer to the desired final concentration.[5][6] However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Q4: What are the most common methods to improve the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. The most common and effective methods include:
-
pH Adjustment: For the hydrochloride salt, maintaining an acidic pH will favor the ionized form and improve solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a more water-soluble complex.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and overcome common issues related to this compound's poor solubility.
Issue 1: this compound (free base) does not dissolve in aqueous buffer.
Cause: High lipophilicity of the free base.
Solutions:
-
Use of Co-solvents:
-
Protocol:
-
Dissolve the required amount of this compound in a small volume of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Vortex or sonicate until the compound is fully dissolved.
-
Slowly add the aqueous buffer to the organic solution dropwise while vortexing to avoid precipitation.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
-
Conversion to a Salt:
-
If you have the free base, you can attempt to form a salt in situ by dissolving it in a dilute acidic solution (e.g., 0.1 M HCl). This will protonate the basic nitrogen atoms, increasing its polarity and aqueous solubility.
-
Issue 2: this compound hydrochloride precipitates out of solution upon addition of a neutral or basic buffer.
Cause: Conversion of the more soluble hydrochloride salt to the less soluble free base at higher pH.
Solution:
-
Maintain an Acidic pH: Ensure your final solution has a pH below the pKa of the ionizable groups of this compound. If your experimental conditions allow, working at a slightly acidic pH (e.g., pH 4-6) will help maintain the solubility of the hydrochloride salt.
Issue 3: The required concentration of this compound is higher than what can be achieved with simple co-solvent methods without causing solvent toxicity.
Cause: The limited solubilizing capacity of co-solvents at non-toxic concentrations.
Solutions:
-
Cyclodextrin Complexation:
-
Beta-cyclodextrins and their derivatives, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at encapsulating steroidal molecules and increasing their aqueous solubility. Studies on testosterone, a steroid hormone, have shown a significant increase in solubility with cyclodextrins.[7][8][9][10]
-
Protocol: See Experimental Protocols section.
-
-
Preparation of a Solid Dispersion:
-
This technique involves dispersing this compound in a hydrophilic polymer matrix. This can lead to the formation of an amorphous solid with improved dissolution and solubility characteristics. Progesterone, another poorly soluble steroid, has shown significant solubility enhancement using this method.[11][12][13][14]
-
Protocol: See Experimental Protocols section.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility data for structurally related sterols to illustrate the solubility challenges and the potential for enhancement.
| Compound | Solvent | Solubility | Reference |
| Cholesterol | Water (30°C) | 0.095 mg/L | [4] |
| Cholesterol | Ethanol | ~32.5 mg in 100 ml | [5] |
| Cholesterol | Isopropanol | ~48.9 mg in 100 ml | [5] |
| Progesterone | Water (25°C) | 7 µg/mL | [11] |
| Progesterone-HPMCAS Solid Dispersion | Water | 82.13 µg/mL | [11] |
| Testosterone | Water | 0.03 mg/mL | [8] |
| Testosterone with 2-HP-β-CD | Water | 30 mg/mL | [8] |
Experimental Protocols
Protocol 1: Solubilization of this compound using Cyclodextrins
Objective: To prepare an aqueous solution of this compound using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in the desired aqueous buffer to make a concentrated stock solution (e.g., 45% w/v). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.
-
Add this compound: Add the powdered this compound to the HP-β-CD solution. The molar ratio of this compound to cyclodextrin will need to be optimized, but a starting point of 1:1 to 1:10 can be tested.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound is encapsulated.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
Quantification: Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its aqueous dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Deionized water
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve both this compound and the chosen hydrophilic polymer in a suitable volatile organic solvent. The ratio of drug to polymer can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will result in the formation of a thin film or solid mass on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Characterization and Dissolution Testing: The resulting powder can be characterized for its amorphous nature (e.g., by DSC or XRD) and its dissolution rate in an aqueous medium can be compared to that of the pure this compound.
Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. This compound | C25H44N2O | CID 10023199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Cholesterol - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gamma-Cyclodextrin:testosterone complex suitable for sublingual administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Solubility Table [sigmaaldrich.com]
- 9. US4877774A - Administration of steroid hormones - Google Patents [patents.google.com]
- 10. Physicochemical properties of inclusion complexes of highly soluble β-cyclodextrins with highly hydrophobic testosterone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility Improvement of Progesterone from Solid Dispersions Prepared by Solvent Evaporation and Co-milling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization and Enhancement of Ex Vivo Vaginal Delivery of Progesterone Using Solid Dispersions, Inclusion Complexes and Micellar Solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Azacosterol Storage and Stability
This technical support center provides guidance on the proper storage and handling of azacosterol to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C or -80°C for long-term storage (months to years).[1][2] It is crucial to protect the compound from light and moisture.
Q2: How is this compound shipped, and is it stable at ambient temperatures?
A2: this compound is typically shipped as a non-hazardous chemical at ambient temperature. It is considered stable enough for the duration of ordinary shipping and customs procedures, which can last for a few weeks.[1] However, upon receipt, it should be transferred to the recommended storage conditions immediately.
Q3: What is the expected shelf life of this compound?
A3: If stored properly under the recommended long-term conditions (-20°C, dry, and dark), this compound is expected to have a shelf life of over three years.[1]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, its structural similarity to cholesterol suggests potential degradation mechanisms.[1][3][4] The molecule contains sites susceptible to oxidation, particularly at the C5-C6 double bond in the steroid nucleus and the tertiary amine groups in the side chain. Hydrolysis of the side chain is also a theoretical possibility under certain pH conditions.
Q5: Are there any visible signs of this compound degradation?
A5: this compound is a solid powder.[1] Visual signs of degradation are not reliable indicators of purity. Changes in color or texture could suggest degradation or contamination, but the absence of these changes does not guarantee stability. Chemical analysis is necessary to confirm the purity of the compound.
Troubleshooting Guide
Issue 1: I have observed unexpected or inconsistent results in my experiments using stored this compound.
-
Question: Could the stored this compound have degraded?
-
Answer: Yes, improper storage or handling can lead to degradation, affecting its biological activity. It is recommended to verify the purity of your this compound stock.
-
Question: How can I check the purity of my this compound?
-
Answer: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to assess purity.[5][6][7] This will allow you to quantify the parent compound and detect any potential degradation products.
Issue 2: My laboratory experiences frequent temperature fluctuations. How will this affect my this compound stock?
-
Question: Is this compound sensitive to freeze-thaw cycles?
-
Answer: While specific data on freeze-thaw cycle effects on this compound is not available, it is a general best practice for storing chemical compounds to minimize these cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended to prevent repeated warming and cooling, which can accelerate degradation.
Issue 3: I need to prepare a stock solution of this compound. What is the recommended solvent and how should I store the solution?
-
Question: What solvent should I use to dissolve this compound?
-
Answer: this compound is soluble in DMSO.[1]
-
Question: How should I store the stock solution?
-
Answer: Stock solutions should be stored at -20°C or -80°C. To minimize degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.
Data Presentation: Recommended Storage Conditions
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 0 - 4°C[1] | -20°C[1][2] or -80°C[2] |
| Light | Protect from light (store in dark)[1] | Protect from light (store in dark)[1] |
| Moisture | Store in a dry environment[1] | Store in a dry environment[1] |
| Form | Solid powder[1] | Solid powder[1] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for this compound.[2][8][9]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place a sample of the solid powder and a sample of the stock solution in an oven at 70°C for 48 hours.
- Photolytic Degradation: Expose a sample of the solid powder and a sample of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
3. Sample Analysis:
- At designated time points, withdraw samples from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Dilute all samples to an appropriate concentration with the mobile phase of the analytical method.
- Analyze the samples using a suitable stability-indicating method, such as RP-HPLC with a PDA or MS detector.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify and quantify the degradation products.
- Determine the percentage of degradation of this compound under each stress condition.
- This information will help in understanding the degradation pathways and in the development of a robust stability-indicating method.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Cholesterol - Wikipedia [en.wikipedia.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Cholesterol hydroperoxides and their degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation of cholesteryl esters in low-density lipoproteins: analysis by liquid chromatography-light scattering and protection by a new synthetic antioxidant, S20478 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Azacosterol in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the off-target effects of azacosterol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary on-target effect is the inhibition of 24-dehydrocholesterol reductase (DHCR24), an enzyme that catalyzes the final step in the Bloch pathway of cholesterol biosynthesis.[1][2] This inhibition prevents the conversion of desmosterol to cholesterol, leading to an accumulation of desmosterol and a reduction in cellular cholesterol levels.[1]
Q2: What are the known off-target effects of this compound?
Besides its primary target, DHCR24, this compound (also known as 22,25-diazacholesterol) has been shown to inhibit phosphatidylinositol-specific phospholipase C (PI-PLC). It may also inhibit other steps in the cholesterol biosynthesis pathway.[1]
Q3: What are the observable consequences of this compound's on-target and off-target effects?
-
On-target (DHCR24 inhibition): The primary consequence is the accumulation of desmosterol, a condition known as desmosterolosis.[1] This can lead to changes in cell membrane composition and fluidity, and may impact signaling pathways that are dependent on cholesterol.
-
Off-target (PI-PLC inhibition): Inhibition of PI-PLC can disrupt phosphoinositide signaling cascades, which are crucial for various cellular processes, including signal transduction, cell growth, and differentiation.
Q4: How can I distinguish between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are some strategies:
-
Cholesterol Rescue: Supplementing the culture medium with cholesterol can help determine if the observed phenotype is due to cholesterol depletion (on-target effect). If the phenotype is rescued by cholesterol supplementation, it is likely an on-target effect.
-
Desmosterol Measurement: Quantifying the intracellular accumulation of desmosterol will confirm DHCR24 inhibition.
-
PI-PLC Activity Assay: Directly measuring PI-PLC activity in the presence of this compound can confirm its off-target engagement.
-
Use of Alternative DHCR24 Inhibitors: Comparing the effects of this compound with other DHCR24 inhibitors that do not inhibit PI-PLC (if available) can help dissect the specific contributions of each target.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected cell toxicity or altered cell morphology | 1. On-target effect: Severe cholesterol depletion leading to membrane instability. 2. Off-target effect: Disruption of essential PI-PLC signaling. 3. Solvent toxicity. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Supplement with exogenous cholesterol to see if the phenotype is rescued. 3. Measure PI-PLC activity to assess off-target engagement. 4. Run a vehicle control (the solvent used to dissolve this compound) to rule out solvent effects. |
| Inconsistent experimental results | 1. Variability in cell density or growth phase. 2. Inconsistent drug concentration. 3. Degradation of this compound. | 1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Store this compound stock solutions properly (protected from light and at the recommended temperature). |
| No observable effect of this compound | 1. Insufficient drug concentration or treatment time. 2. Drug inactivity. 3. Low DHCR24 expression in the cell line. | 1. Increase the concentration of this compound and/or extend the treatment duration. 2. Verify the activity of your this compound stock by measuring desmosterol accumulation. 3. Check the expression level of DHCR24 in your cell model via qPCR or Western blot. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other relevant compounds.
| Compound | Target | IC50 Value | Assay Type |
| 22,25-Diazacholesterol (this compound) | PI-PLC | 7.4 µM | in vitro enzyme assay |
| SH42 | DHCR24 | < 10 nM | Cellular assay (desmosterol accumulation)[3] |
| Triparanol | DHCR24 | 14 µM | Not specified[3] |
| Irbesartan | DHCR24 | 602 nM | Immune complex activity assay[4][5] |
Key Experimental Protocols
Measurement of Desmosterol Accumulation by LC-MS/MS
This protocol is for the quantification of intracellular desmosterol levels to confirm the on-target activity of this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standard (e.g., d6-desmosterol)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Add a known amount of internal standard to each sample.
-
Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (2:2:1.8) mixture.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Separate the sterols using a suitable C18 reverse-phase column.
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify desmosterol and the internal standard.
-
Normalize the desmosterol peak area to the internal standard peak area for accurate quantification.
-
PI-PLC Activity Assay (Fluorescence-based)
This protocol describes a method to measure the off-target effect of this compound on PI-PLC activity using a fluorogenic substrate.
Materials:
-
Cell lysates or purified PI-PLC enzyme
-
This compound or vehicle control
-
Fluorogenic PI-PLC substrate (e.g., a fluorescein-derived substrate)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Reaction Setup:
-
In a microplate, add the cell lysate or purified enzyme.
-
Add this compound at various concentrations or the vehicle control.
-
Pre-incubate for a defined period to allow for inhibitor binding.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the fluorogenic PI-PLC substrate.
-
Incubate at 37°C for a specific time, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the cleaved fluorescent product.
-
The increase in fluorescence is proportional to the PI-PLC activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Experimental Logic and Pathways
Signaling Pathway of this compound's On-Target Effect
Caption: On-target effect of this compound leading to desmosterol accumulation.
Experimental Workflow for Differentiating On- and Off-Target Effects
Caption: Workflow to distinguish on- and off-target effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Improving the Bioavailability of Azacosterol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting animal studies focused on improving the oral bioavailability of azacosterol. Given that this compound is a sterol-like compound with presumed poor aqueous solubility, this guide focuses on established formulation strategies for enhancing the absorption of such molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound, also known as 20,25-diazacholesterol, is a synthetic sterol derivative.[1] Like many steroidal compounds, it is lipophilic and likely exhibits poor water solubility, which can lead to low and variable absorption from the gastrointestinal tract after oral administration.[2][3] Enhancing its oral bioavailability is crucial for achieving consistent therapeutic effects and reducing the required dose.[4]
Q2: What are the primary strategies for improving the oral bioavailability of poorly soluble compounds like this compound?
A2: Key strategies focus on improving the dissolution rate and solubility of the drug in the gastrointestinal fluids. These include:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nano-milling) increases the surface area for dissolution.[2][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can prevent its crystallization and maintain it in a higher-energy amorphous state, which has greater solubility.[5][6]
-
Lipid-Based Formulations: Since this compound is lipophilic, dissolving it in oils, surfactants, and co-solvents can improve its absorption.[7][8] This category includes self-emulsifying drug delivery systems (SEDDS).[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with a hydrophilic exterior that enhances aqueous solubility.[10][11]
Q3: How can I assess the oral absorption of this compound in my animal studies if the compound itself is difficult to detect in plasma?
A3: Studies have shown that after administration of 20,25-diazacholesterol, the compound may not be detectable in blood via HPLC. However, this compound acts as an inhibitor of 24-dehydrocholesterol reductase (DHCR24), an enzyme in the cholesterol biosynthesis pathway.[1][12] This inhibition blocks the conversion of desmosterol to cholesterol, leading to a measurable accumulation of desmosterol in the blood.[12] Therefore, quantifying plasma desmosterol levels can serve as a reliable biomarker for this compound absorption.[12]
Q4: Which animal model is most appropriate for studying the oral bioavailability of this compound?
A4: Rodents, particularly rats and mice, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, availability, and cost-effectiveness.[13] While no animal model perfectly replicates human gastrointestinal physiology, rats share many similarities in terms of drug absorption, distribution, metabolism, and excretion profiles.[13] It is important to note that direct correlation of bioavailability data from animal models to humans is not always straightforward.[14][15]
Q5: What are the key pharmacokinetic parameters to measure in an oral bioavailability study?
A5: The key parameters to determine from the plasma concentration-time profile of your analyte (e.g., desmosterol) are:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. Absolute bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of a known dose: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma desmosterol levels between animals in the same group. | 1. Improper oral gavage technique leading to inaccurate dosing or aspiration.[10] 2. Stress during handling and dosing affecting gastrointestinal motility and absorption. 3. Formulation is not homogenous. | 1. Ensure all personnel are thoroughly trained in oral gavage. Verify the correct placement of the gavage needle. Use flexible feeding tubes to minimize esophageal injury.[9][10] 2. Acclimatize animals to handling and the procedure before the study begins. 3. Ensure the formulation is a uniform solution or a well-suspended micronized powder. For suspensions, vortex thoroughly before drawing each dose. |
| Low or undetectable increase in plasma desmosterol after oral administration. | 1. The formulation is not effectively enhancing solubility/dissolution in the GI tract. 2. The dose of this compound is too low. 3. Rapid first-pass metabolism of this compound in the liver. 4. Incorrect blood sampling times are missing the absorption peak. | 1. Try a different formulation strategy (e.g., if a simple suspension fails, consider a lipid-based formulation like SEDDS or a solid dispersion).[6][9] 2. Perform a dose-ranging study to identify a dose that produces a measurable increase in desmosterol. 3. While difficult to mitigate, some lipid-based formulations can promote lymphatic transport, partially bypassing the portal circulation and first-pass metabolism.[7] 4. Design a pilot study with more frequent early sampling time points (e.g., 15, 30, 60, 90 minutes) to better characterize the absorption phase. |
| Signs of distress or mortality in animals after oral gavage. | 1. Accidental administration of the dose into the trachea (lungs).[9] 2. Perforation of the esophagus or stomach.[16] 3. The volume administered is too large for the animal's size.[9] 4. Toxicity of the formulation excipients. | 1. Immediately stop the procedure if the animal struggles, coughs, or shows respiratory distress. Review and retrain on proper gavage technique.[10] 2. Use appropriately sized, smooth-tipped gavage needles and never force the tube.[9] 3. Adhere to recommended maximum oral gavage volumes (e.g., typically 10 mL/kg for mice and rats).[9][16] 4. Ensure all excipients are GRAS (Generally Regarded As Safe) and used within established concentration limits for the chosen animal model. |
| Difficulty in collecting sufficient blood volume, especially for serial sampling. | 1. Using an inappropriate blood collection site or technique. 2. Vasoconstriction of tail veins, especially in mice. 3. The needle gauge is too large or too small. | 1. For serial sampling in rats and mice, the saphenous or tail vein are common sites.[12][17] Ensure proper technique to avoid hematomas. 2. Warm the animal's tail using a heat lamp or warm water to promote vasodilation before attempting collection from the tail vein.[7] 3. Use an appropriate needle size (e.g., 25-27G for mouse tail/saphenous vein) to prevent vessel collapse or hemolysis.[17] |
Data Presentation: Comparison of Formulation Strategies
While specific data for this compound is not publicly available, the following table illustrates the expected relative improvements in key pharmacokinetic parameters when reformulating a poorly soluble, lipophilic compound.
| Formulation Type | Expected Cmax | Expected AUC | Key Mechanism of Bioavailability Enhancement |
| Aqueous Suspension (Micronized) | Low | Low | Increased surface area for dissolution compared to non-micronized powder.[5] |
| Solid Dispersion in a Hydrophilic Polymer | Moderate to High | Moderate to High | Maintains the drug in a high-energy amorphous state, increasing solubility and dissolution rate.[6] |
| Lipid Solution (in oil) | Moderate | Moderate | Pre-dissolves the drug, bypassing the dissolution step in the GI tract.[8] |
| Self-Emulsifying Drug Delivery System (SEDDS) | High | High | Forms a fine oil-in-water emulsion upon gentle agitation in GI fluids, providing a large surface area for absorption.[9] |
| Cyclodextrin Complex | Moderate to High | Moderate to High | Forms a water-soluble inclusion complex, increasing the concentration of dissolved drug available for absorption.[10][11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol describes the standard procedure for administering a liquid formulation to a rat via oral gavage.
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats).[16]
-
Syringe (1-3 mL).
-
Animal scale.
-
The prepared formulation.
Procedure:
-
Preparation: Weigh the rat to calculate the correct dose volume. The maximum recommended volume is typically 10-20 mL/kg.[16] Draw the calculated volume into the syringe and attach the gavage needle.
-
Restraint: Securely restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The goal is to gently extend the head and neck to create a straight line to the esophagus.[16]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[10]
-
Advancement into Esophagus: The needle should pass easily into the esophagus. The animal may exhibit a swallowing reflex. If any resistance is met, do not force the needle . Withdraw and attempt to reposition.[16]
-
Dose Administration: Once the needle is correctly positioned (a pre-measured length from the nose to the last rib can be used as a guide), administer the formulation slowly and steadily.[18]
-
Withdrawal and Monitoring: Gently withdraw the needle along the same path of insertion. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[16]
Protocol 2: Serial Blood Sampling from a Rat Tail Vein
This protocol outlines a method for collecting multiple small blood samples from a single rat.
Materials:
-
Restrainer for the rat.
-
Heat lamp or container with warm water (approx. 40°C).
-
Sterile lancets or 25-27G needles.
-
Micro-collection tubes (e.g., EDTA-coated for plasma).
-
Gauze and 70% alcohol.
Procedure:
-
Restraint and Warming: Place the rat in a suitable restrainer. Warm the tail for 5-10 seconds with a heat lamp or by immersing it in warm water to induce vasodilation, making the lateral veins more visible.[7]
-
Site Preparation: Clean the tail with a 70% alcohol swab. Identify one of the lateral tail veins.
-
Vessel Puncture: Using a sterile needle or lancet, make a small, clean puncture into the vein. Start towards the distal end of the tail for the first sample.[12]
-
Blood Collection: Collect the emerging drops of blood into a micro-collection tube. Gentle "milking" of the tail from the base towards the puncture site can facilitate blood flow.[19]
-
Hemostasis: After collecting the desired volume (e.g., 50-100 µL), apply gentle pressure to the puncture site with a clean piece of gauze until bleeding stops.[12]
-
Subsequent Samples: For subsequent samples, move to a more proximal site (closer to the body) on the same vein or use the contralateral vein.[12]
Protocol 3: Plasma Preparation and Desmosterol Analysis
This protocol describes the steps to process blood samples and prepare them for desmosterol quantification.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA).
-
Refrigerated centrifuge.
-
Pipettes and clean polypropylene tubes.
-
HPLC-MS/MS system.
Procedure:
-
Plasma Separation:
-
Sample Preparation for HPLC-MS/MS:
-
A simple solid-phase extraction is often sufficient for plasma samples to remove proteins and other interfering substances before analysis.[1]
-
-
Desmosterol Quantification:
-
Use a validated HPLC-MS/MS method for the quantification of desmosterol.[1] A reversed-phase C18 column is commonly used.[1][5]
-
The mass spectrometer should be operated in positive ion mode, monitoring for the characteristic mass-to-charge ratio (m/z) of desmosterol.[1][22]
-
Construct a standard curve using known concentrations of a desmosterol reference standard to quantify the levels in the unknown plasma samples.
-
Visualizations
Cholesterol Biosynthesis Pathway and this compound's Mechanism of Action
The following diagram illustrates the final steps of the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: this compound inhibits DHCR24, blocking the conversion of desmosterol to cholesterol.
Experimental Workflow for an Oral Bioavailability Study
This diagram outlines the typical workflow for conducting an animal study to assess the oral bioavailability of a new this compound formulation.
Caption: Workflow for assessing this compound bioavailability using desmosterol as a biomarker.
References
- 1. Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 3. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. med.libretexts.org [med.libretexts.org]
- 5. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tail Vein Blood Collection in Rats | Animals in Science [queensu.ca]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. certara.com [certara.com]
- 15. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Tail Vein Blood Collection in Mice | Animals in Science [queensu.ca]
- 18. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 19. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 21. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Azacosterol Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with azacosterol, particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a hypocholesterolemic agent that primarily acts by inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2][3][4] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, converting desmosterol to cholesterol.[5][6] Inhibition of DHCR24 leads to an accumulation of desmosterol and a depletion of cellular cholesterol.[2][6] Additionally, this compound has been reported to inhibit phosphatidylinositol-specific phospholipase C (PI-PLC).
Q2: My cells have become resistant to this compound. What are the potential mechanisms?
A2: Resistance to this compound, while not extensively documented, can be hypothesized based on resistance mechanisms to other cholesterol biosynthesis inhibitors and related cancer drugs. Potential mechanisms include:
-
Upregulation of the Cholesterol Biosynthesis Pathway: Cells may compensate for DHCR24 inhibition by increasing the expression of HMG-CoA reductase or other enzymes in the cholesterol synthesis pathway.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[8][9][10][11]
-
Alterations in Lipid Raft Composition: Changes in the lipid composition of the plasma membrane, particularly in lipid rafts, can affect signaling pathways and reduce the cell's dependence on cholesterol, or alter the localization and function of drug targets and transporters.[8][12][13][14][15]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for the inhibition of PI-PLC or the effects of altered cholesterol metabolism.[16][17][18][19][20]
-
Metabolic Reprogramming: Resistant cells might adapt their metabolism to utilize alternative lipids or energy sources, thereby reducing their reliance on de novo cholesterol synthesis.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: You can confirm resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: Are there any known combination therapies that can overcome this compound resistance?
A4: While specific combination therapies for this compound resistance are not established, general strategies for overcoming drug resistance may be effective. These include:
-
Co-administration with an Efflux Pump Inhibitor: Compounds like verapamil or specific inhibitors of ABC transporters can block the efflux of this compound, increasing its intracellular concentration.
-
Combination with Statins: Since statins inhibit an earlier step in the cholesterol biosynthesis pathway (HMG-CoA reductase), combining them with this compound could create a synergistic effect and prevent compensatory upregulation of the pathway.[7]
-
Targeting Downstream Signaling: If resistance is mediated by the activation of bypass signaling pathways, inhibitors of those specific pathways (e.g., PI3K/Akt or MAPK inhibitors) could restore sensitivity to this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment and provides potential causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Decreased cell death or growth inhibition with previously effective concentrations of this compound. | 1. Development of resistance through upregulation of the cholesterol biosynthesis pathway. 2. Increased drug efflux via ABC transporters. 3. Alterations in lipid raft composition. 4. Activation of pro-survival signaling pathways. | 1. Verify Resistance: Perform a dose-response assay to confirm a shift in the IC50 value. 2. Analyze Gene and Protein Expression: Use qPCR or Western blot to check for upregulation of key cholesterol biosynthesis enzymes (e.g., HMGCR, DHCR24) or efflux pumps (e.g., MDR1). 3. Lipid Analysis: Analyze the lipid composition of the cell membrane to identify changes in cholesterol and desmosterol levels. 4. Pathway Analysis: Use phosphoprotein arrays or Western blotting to screen for activation of known survival pathways (e.g., Akt, ERK). 5. Combination Therapy: Experiment with co-administering efflux pump inhibitors or statins. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Degradation of this compound stock solution. | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded per well and that they are in the logarithmic growth phase.[21] 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.[21] 3. Proper Stock Handling: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Unexpected cellular morphology changes. | 1. Accumulation of desmosterol may alter membrane properties. 2. Off-target effects of this compound at high concentrations. | 1. Lipid Staining: Use fluorescent probes to visualize lipid droplets and membrane composition. 2. Dose-Response Curve: Ensure you are using a concentration within the optimal range determined by your dose-response experiments. |
Quantitative Data Summary
The following tables present hypothetical data illustrating the characterization of an this compound-resistant cell line.
Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 5.2 ± 0.4 | 1 |
| Resistant | 48.7 ± 3.1 | 9.4 |
Table 2: Relative mRNA Expression of Key Genes in Resistant vs. Sensitive Cells
| Gene | Fold Change in Resistant Cells (Normalized to Parental) |
| HMGCR | 4.5 ± 0.6 |
| DHCR24 | 1.2 ± 0.2 |
| ABCB1 (MDR1) | 8.1 ± 1.1 |
| SREBF2 | 3.9 ± 0.5 |
Experimental Protocols
1. Protocol: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.
-
Materials:
-
Parental (sensitive) and potentially resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Protocol: Western Blot for MDR1 Expression
This protocol is to assess the protein level of the MDR1 efflux pump.
-
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MDR1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDR1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for developing and characterizing resistance.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New chemotype of selective and potent inhibitors of human delta 24-dehydrocholesterol reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High expression of cholesterol biosynthesis genes is associated with resistance to statin treatment and inferior survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid raft modulation by Rp1 reverses multidrug resistance via inactivating MDR-1 and Src inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Important Compounds Isolated from Natural Sources that Have Activity Against Multidrug-resistant Cancer Cell Lines: Effects on Proliferation, Apoptotic Mechanism and the Efflux Pump Responsible for Multi-resistance Phenotype | Anticancer Research [ar.iiarjournals.org]
- 11. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The lipid rafts in cancer stem cell: a target to eradicate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Editorial: Role of Lipid Rafts in Anti-microbial Immune Response [frontiersin.org]
- 15. Lipid raft involvement in signal transduction in cancer cell survival, cell death and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Azacosterol Treatment for Optimal Desmosterol Accumulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing azacosterol to achieve optimal desmosterol accumulation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing desmosterol accumulation?
A1: this compound, also known as 20,25-diazacholesterol, is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol. By inhibiting DHCR24, this compound treatment blocks this conversion, leading to the intracellular accumulation of desmosterol.[1][2][3]
Q2: What is a recommended starting concentration and treatment duration for this compound in cell culture?
A2: Based on published data, a concentration of 10 nM this compound has been shown to be effective in inducing significant desmosterol accumulation in HeLa cells.[1] A time-course experiment is recommended to determine the optimal duration for your specific cell line and experimental goals. Accumulation can be observed over several days, with near-maximal levels (approximately 90% of total sterols) reached after 8 days of continuous treatment in some cell lines.[1]
Q3: How can I prepare a stock solution of this compound for cell culture experiments?
A3: this compound hydrochloride is soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it to the final working concentration in your cell culture medium.[4] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular stress.
Q4: What are the expected effects of desmosterol accumulation on cellular processes?
A4: Desmosterol is not just a cholesterol precursor but also a bioactive molecule. Its accumulation can lead to the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a key role in regulating cholesterol homeostasis and inflammatory responses.[5] It can also influence membrane fluidity and the formation of lipid rafts.
Troubleshooting Guides
This section addresses common issues that may arise during experiments aimed at refining this compound treatment for optimal desmosterol accumulation.
Low or No Desmosterol Accumulation
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | - Verify the purity and integrity of your this compound compound. - Prepare a fresh stock solution. - Consider purchasing from a different supplier if issues persist. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment to determine the optimal concentration for your cell line. Test a range of concentrations (e.g., 1 nM to 1 µM). |
| Insufficient Treatment Duration | - Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72, 96 hours, and longer) to identify the point of maximal accumulation. |
| Cell Line Resistance | - Different cell lines may have varying sensitivities to this compound due to differences in DHCR24 expression or drug metabolism. Consider testing different cell lines if feasible. |
| Degradation of this compound in Media | - If treating for extended periods, consider replenishing the media with fresh this compound every 48-72 hours. |
Issues with Desmosterol Quantification
| Potential Cause | Troubleshooting Steps |
| Poor Chromatographic Separation of Desmosterol and Cholesterol | - Optimize your HPLC or LC-MS/MS method. Isobaric compounds like desmosterol and 7-dehydrocholesterol can be challenging to separate.[6] - Consider using a different column chemistry (e.g., C18 or pentafluorophenyl) or adjusting the mobile phase composition and gradient.[7][8] - Lowering the column temperature may improve resolution.[8] |
| Low Signal Intensity in Mass Spectrometry | - Optimize MS parameters, including ionization source settings (APCI is often suitable for sterols).[7] - Consider derivatization of sterols to enhance ionization efficiency. |
| Matrix Effects in LC-MS/MS | - The presence of high concentrations of cholesterol can interfere with the quantification of other sterols.[6] - Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[9][10] - Use isotopically labeled internal standards for accurate quantification. |
| Incomplete Sterol Extraction | - Ensure complete cell lysis and efficient extraction. A common method is the Bligh-Dyer extraction using a chloroform/methanol mixture.[9] - For esterified sterols, a saponification step is necessary to hydrolyze the esters before extraction.[10][11] |
| Sample Degradation | - Sterols can be susceptible to oxidation. Work quickly, keep samples on ice, and consider adding antioxidants like BHT during sample preparation. Store extracts at -80°C under an inert atmosphere if possible. |
Data Presentation
Table 1: Time-Course of Desmosterol Accumulation in HeLa Cells Treated with 10 nM 20,25-Diazacholesterol
| Treatment Duration (Days) | Desmosterol (% of Total Sterols) |
| 0 | < 1% |
| 2 | ~40% |
| 4 | ~70% |
| 6 | ~85% |
| 8 | ~90% |
Note: This table presents an example of expected results based on published literature. Actual results may vary depending on the specific experimental conditions and cell line used.[1]
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells for Desmosterol Accumulation
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or your cell line of interest) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound hydrochloride in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing this compound or the vehicle control to the respective culture vessels.
-
For a time-course experiment, set up separate plates for each time point.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for the desired duration. For long-term treatments, consider replacing the medium with fresh treatment or control medium every 2-3 days.
-
Cell Harvesting:
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a suitable volume of PBS and transfer to a conical tube.
-
Centrifuge to pellet the cells and discard the supernatant. The cell pellet is now ready for sterol extraction.
-
Protocol 2: Sterol Extraction from Cultured Cells
-
Cell Lysis and Lipid Extraction (Bligh-Dyer Method):
-
To the cell pellet, add a mixture of chloroform and methanol (typically 1:2, v/v).
-
Vortex thoroughly to lyse the cells and solubilize the lipids.
-
Add chloroform and water (or PBS) to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.[9]
-
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Saponification (Optional, for total sterol analysis):
-
If you need to measure total sterols (free and esterified), resuspend the dried lipid extract in an ethanolic potassium hydroxide solution.
-
Incubate at an elevated temperature (e.g., 60°C) for 1-2 hours to hydrolyze the sterol esters.[10]
-
After saponification, re-extract the non-saponifiable lipids (including sterols) with a non-polar solvent like hexane.
-
-
Sample Reconstitution: Dry the final lipid extract and reconstitute it in a suitable solvent for HPLC or LC-MS/MS analysis (e.g., methanol or acetonitrile).
Mandatory Visualizations
Caption: Cholesterol biosynthesis pathway showing the inhibition of DHCR24 by this compound.
Caption: Experimental workflow for this compound treatment and desmosterol analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 20,25-diazacholesterol on cholesterol synthesis in cultured chick muscle cells: a radiogas chromatographic and mass spectrometric study of the post-squalene sector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desmosterol: a biomarker for the efficient development of 20,25-diazacholesterol as a contraceptive for pest wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
common pitfalls in experiments involving azacosterol
Welcome to the technical support center for researchers utilizing azacosterol in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 20,25-diazacholesterol, is an experimental compound primarily known for its ability to lower cholesterol levels. It functions as an inhibitor of the enzyme 3-beta-hydroxysterol-delta-24-reductase (DHCR24). This enzyme catalyzes the final step in the cholesterol biosynthesis pathway, which is the conversion of desmosterol to cholesterol. By inhibiting DHCR24, this compound treatment leads to a decrease in cellular cholesterol levels and a corresponding accumulation of its precursor, desmosterol.
Q2: What are the common applications of this compound in research?
This compound is utilized in a variety of research contexts, including:
-
Cardiovascular Research: To study the effects of cholesterol reduction and desmosterol accumulation on cellular processes related to atherosclerosis and other cardiovascular diseases.
-
Neuroscience: To investigate the role of cholesterol and desmosterol in neuronal function and neurodegenerative diseases.
-
Reproductive Biology: As an experimental tool to induce temporary infertility, due to its antispermatogenic effects.[1]
-
Myology: To induce myotonia in animal models for studying the pathophysiology of this neuromuscular condition.[2]
-
Oncology: To explore its potential as an anti-tumor agent, as some studies have shown it to have selective growth inhibition effects in cancer cell lines.
Q3: What are the known side effects of this compound in animal studies?
The most prominent side effect of this compound administration in animal models is myotonia, a condition characterized by muscle stiffness and delayed relaxation.[2] Additionally, at higher doses, it can cause antispermatogenic and antifertility effects.[1] Researchers should carefully monitor animals for these effects and consider them when interpreting experimental outcomes.
Q4: How can I prepare a stock solution of this compound for my experiments?
The solubility of this compound can be challenging. For in vitro experiments, it is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted in cell culture media to the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.1%) to avoid solvent-induced cellular toxicity. For in vivo studies, the formulation will depend on the route of administration and may require specific vehicles to ensure solubility and bioavailability. Always refer to the manufacturer's instructions or relevant literature for specific solubility information.
Troubleshooting Guides
In Vitro Experiments
Problem: I am not observing the expected decrease in cholesterol or accumulation of desmosterol in my cell culture experiments.
-
Possible Cause 1: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The effective concentration can vary between cell types.
-
-
Possible Cause 2: this compound instability in culture media.
-
Possible Cause 3: Low DHCR24 expression in your cell line.
-
Solution: Confirm the expression of DHCR24 in your cell line using techniques like Western blotting or qPCR. If the expression is low, the effect of the inhibitor will be minimal.
-
-
Possible Cause 4: Issues with the sterol quantification method.
Problem: I am observing high levels of cytotoxicity in my cell cultures treated with this compound.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Determine the cytotoxic concentration (CC50) for your cell line using a viability assay (e.g., MTT, trypan blue exclusion). Use concentrations well below the CC50 for your functional assays.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically <0.1%). Run a solvent-only control to assess its effect on cell viability.[9]
-
-
Possible Cause 3: Off-target effects.
-
Solution: Be aware that like many pharmacological inhibitors, this compound may have off-target effects.[10] If unexpected cellular responses are observed, consider investigating other potential molecular targets.
-
In Vivo Experiments
Problem: The animals in my study are showing severe myotonia, affecting their well-being and the experiment.
-
Possible Cause: The dose of this compound is too high.
-
Solution: Conduct a dose-escalation study to find a dose that induces a measurable effect on cholesterol metabolism without causing severe myotonia. Monitor the animals closely for clinical signs of myotonia.[2]
-
-
Possible Cause: The duration of treatment is too long.
-
Solution: Consider shorter treatment periods if the myotonic effects become progressively worse over time.
-
-
Management: While there is no standard treatment to reverse this compound-induced myotonia in a research setting, providing supportive care, such as easy access to food and water, is crucial. For studies where myotonia is an intended outcome, establish clear humane endpoints in your animal protocol.
Problem: I am having difficulty detecting changes in plasma desmosterol levels.
-
Possible Cause: Inefficient lipid extraction from plasma.
-
Solution: Optimize your plasma lipid extraction protocol. Methods like liquid-liquid extraction are commonly used.[8]
-
-
Possible Cause: Insufficient sensitivity of the analytical method.
-
Possible Cause: Timing of blood collection.
-
Solution: The pharmacokinetics of this compound can influence the timing of the peak desmosterol accumulation. Consider performing a time-course study to determine the optimal time point for blood collection after administration.
-
Data Presentation
Table 1: In Vitro Activity of this compound Analogs against Phosphatidylinositol Phospholipase C (PI-PLC)
| Compound | Description | IC50 (µM) |
| 8a | 22,25-diazacholesterol (epimeric mixture) | 7.4 |
| 8b | 3β-hydroxy-22,25-diazacholestane (epimeric mixture) | 7.5 |
| 8a1 | 20β epimer of 22,25-diazacholesterol | 32.2 |
| 8a2 | 20α epimer of 22,25-diazacholesterol | 0.64 |
| 23 | Diaza-estrone derivative with 3-methoxy group | 19.7 |
| 26 | Diaza-pregnane derivative with 3-methoxy group | 17.4 |
Data extracted from a study on the structure-activity relationship of aza-steroids as PI-PLC inhibitors.
Table 2: Effect of this compound (SC 12937) on Seminiferous Tubules in Mice after 28 Days of Intraperitoneal Administration
| Dosage (mg/kg body weight/day) | Percentage of Affected Seminiferous Tubules | Histological Observations |
| 10 | 11-12% | Non-uniform degenerative changes, intraepithelial vacuolation, giant cells, exfoliation of germ cells. |
| 20 | 11-12% | Similar to 10 mg/kg group. No significant difference in the frequency of affected tubules. |
| 30 | 100% | Degenerated appearance of germ cells in all seminiferous tubules. |
Data from a study on the antispermatogenic and antifertility effects of 20,25-diazacholesterol dihydrochloride in mice.[1]
Experimental Protocols
Protocol: Quantification of Desmosterol and Cholesterol in Cultured Cells by LC-MS/MS
This protocol provides a general workflow for the analysis of cellular sterols. Specific parameters may need to be optimized for your instrument and cell type.
-
Cell Lysis and Lipid Extraction:
-
Wash cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable buffer.
-
Extract lipids using a solvent system such as hexane:isopropanol (3:2, v/v).
-
Include an internal standard (e.g., d7-lathosterol) during extraction for accurate quantification.
-
-
Saponification (Optional, for total sterol measurement):
-
To measure both free and esterified sterols, the lipid extract can be saponified using methanolic KOH to hydrolyze the sterol esters.
-
-
Derivatization (Optional):
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 or a pentafluorophenyl (PFP) column for good separation of cholesterol and desmosterol.[6][7]
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly used for sterol analysis.[8]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for cholesterol, desmosterol, and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cholesterol and desmosterol standards.
-
Quantify the amount of each sterol in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
-
Visualizations
Caption: Inhibition of DHCR24 by this compound in the Cholesterol Biosynthesis Pathway.
Caption: General workflow for experiments involving this compound.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20,25-diazacholesterol myotonia: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medpace.com [medpace.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Azacosterol and Triparanol in the Inhibition of Cholesterol Synthesis
For researchers and professionals in drug development, understanding the comparative efficacy of compounds that modulate cholesterol synthesis is paramount. This guide provides a detailed comparison of two such agents, azacosterol and triparanol, focusing on their mechanisms of action, inhibitory efficacy, and the experimental protocols used to evaluate them. Both compounds have been instrumental in elucidating the latter stages of the cholesterol biosynthesis pathway, though they are not currently in clinical use due to adverse effects.
Mechanism of Action: Targeting 24-Dehydrocholesterol Reductase
Both this compound (also known as 20,25-diazacholesterol) and triparanol exert their inhibitory effects on cholesterol synthesis by targeting the same key enzyme: 24-dehydrocholesterol reductase (DHCR24) [1][2][3][4]. This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the reduction of the C24-25 double bond in desmosterol to form cholesterol.
By inhibiting DHCR24, both drugs lead to a buildup of the cholesterol precursor, desmosterol, in tissues and the bloodstream[1][3][5]. This accumulation is a hallmark of their activity and serves as a biomarker for their effects[6]. While their primary target is DHCR24, it has been noted that this compound may also inhibit other steps in cholesterol biosynthesis[3].
Quantitative Efficacy in Cholesterol Synthesis Inhibition
Direct comparative studies providing IC50 values for both this compound and triparanol under identical experimental conditions are limited in the available literature. However, data from separate studies provide insights into their relative potency.
| Compound | Experimental System | Concentration for Inhibition | Observed Effect |
| This compound | Cultured chick embryo pectoral muscle cells | 1 µg/ml | Complete inhibition of radiolabeled acetate incorporation into cholesterol[7]. |
| Triparanol | Cultured rat hepatoma cells (H4-II-C3) | 4.5 µM | Complete blockage of cholesterol synthesis from [14C]acetate or [2-14C]mevalonate[8]. |
| Triparanol | Cellular assay | IC50 of 14 µM | Inhibition of 24-dehydrocholesterol reductase (DHCR24)[9]. |
It is important to note that triparanol was withdrawn from the market due to severe side effects, including irreversible cataracts and skin disorders[1][4].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholesterol biosynthesis pathway with the point of inhibition for both this compound and triparanol, and a typical experimental workflow for assessing their inhibitory efficacy.
Caption: Cholesterol synthesis pathway highlighting the inhibition of DHCR24 by this compound and triparanol.
Caption: A generalized experimental workflow for evaluating inhibitors of cholesterol synthesis.
Experimental Protocols
The evaluation of this compound and triparanol efficacy typically involves in vitro cell culture-based assays. Below are detailed methodologies synthesized from various studies.
In Vitro Cholesterol Synthesis Inhibition Assay
Objective: To quantify the inhibition of de novo cholesterol synthesis from a radiolabeled precursor in a cellular context.
Materials:
-
Cell Line: Rat hepatoma cells (e.g., H4-II-C3) or other suitable cell lines with active cholesterol biosynthesis.
-
Culture Medium: Standard cell culture medium supplemented with fetal bovine serum (FBS) or a lipid-depleted serum for specific experimental aims.
-
Inhibitors: this compound (20,25-diazacholesterol) and Triparanol, dissolved in a suitable solvent (e.g., DMSO).
-
Radiolabeled Precursor: [14C]acetate or [3H]water.
-
Reagents for Lipid Extraction: Chloroform, methanol.
-
Analytical Equipment: Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) with a radioactivity detector.
Procedure:
-
Cell Seeding and Growth: Plate the chosen cell line in culture dishes and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound and triparanol. Remove the standard culture medium and replace it with a medium containing the respective inhibitors at various concentrations. Include a vehicle control (solvent only).
-
Radiolabeling: Following a pre-incubation period with the inhibitors, add the radiolabeled precursor (e.g., [14C]acetate) to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized sterols.
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel. Lyse the cells and perform a total lipid extraction using a standard method such as the Bligh-Dyer procedure with a chloroform:methanol mixture.
-
Sterol Analysis: Dry the lipid extract under a stream of nitrogen. Resuspend the lipid extract in a suitable solvent for analysis. Separate the different sterol fractions (cholesterol, desmosterol, etc.) using GC-MS or HPLC.
-
Data Analysis: Quantify the amount of radioactivity incorporated into the cholesterol and desmosterol fractions for each inhibitor concentration. Calculate the percentage of inhibition of cholesterol synthesis relative to the vehicle control. Determine the IC50 value for each compound if a dose-response curve is generated.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis
Objective: To separate, identify, and quantify different sterols from a biological sample.
Procedure:
-
Saponification: To analyze total sterols (both free and esterified), the lipid extract is saponified using an alcoholic potassium hydroxide solution to hydrolyze the sterol esters.
-
Extraction of Non-saponifiable Lipids: The non-saponifiable fraction, which contains the sterols, is then extracted with a non-polar solvent like hexane or diethyl ether.
-
Derivatization: To increase their volatility for GC analysis, the sterols are derivatized to form trimethylsilyl (TMS) ethers by reacting them with a silylating agent (e.g., BSTFA with TMCS).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., HP-5MS) to separate the different sterol-TMS ethers based on their boiling points and interactions with the stationary phase. A temperature gradient program is typically employed to achieve optimal separation.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Identification and Quantification: Identify the sterols by comparing their retention times and mass spectra to those of authentic standards (e.g., cholesterol, desmosterol). Quantify the amount of each sterol by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated with known amounts of the standards.
References
- 1. Triparanol - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of triparanol and 20,25-diazacholesterol in CNS of rat: morphological and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and triparanol in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Azacosterol's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for validating the target engagement of azacosterol in a cellular context. This compound, a known inhibitor of sterol biosynthesis, primarily targets 24-sterol methyltransferase (24-SMT), an enzyme crucial for the production of specific sterols in fungi and plants, and involved in cholesterol metabolism in mammals. Confirming that a compound like this compound reaches and interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery and development. This document outlines and compares three key experimental approaches: Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and a downstream Phenotypic Assay based on the analysis of the cellular sterol profile.
Comparative Analysis of Target Validation Methods
The selection of an appropriate target validation method depends on various factors, including the specific research question, available resources, and the desired throughput. Below is a summary of the key characteristics of each method discussed in this guide.
| Method | Principle | Measures | Pros | Cons | Typical Throughput | Relative Cost |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct target binding in intact cells. | Label-free; applicable to native proteins; provides information on cellular permeability and target accessibility. | Requires a specific antibody for Western blot detection or advanced proteomics for MS readout; may not be suitable for all proteins. | Low to Medium | Medium to High |
| Affinity Purification-Mass Spectrometry (AP-MS) | An immobilized form of the compound is used to "pull down" its binding partners from cell lysate. | Direct and indirect protein binders. | Unbiased, proteome-wide identification of potential targets and off-targets. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders. | Low | High |
| Phenotypic Assay (Sterol Profiling) | Inhibition of the target enzyme leads to measurable changes in the cellular phenotype (i.e., the sterol composition). | Downstream functional consequence of target engagement. | Provides a direct link between target engagement and a biological outcome; can be highly sensitive. | Indirect measure of target binding; can be influenced by off-target effects. | Medium | Medium |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to facilitate their implementation in your research.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a Western blot-based readout to assess the stabilization of 24-sterol methyltransferase (24-SMT) by this compound.
Objective: To determine if this compound binds to and stabilizes 24-SMT in intact cells.
Materials:
-
Cell line expressing 24-SMT (e.g., HEK293T cells transiently transfected with a 24-SMT expression vector)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody specific for 24-SMT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include a non-heated control (37°C).
-
-
Cell Lysis and Protein Extraction:
-
Immediately after the heat challenge, lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatants containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against 24-SMT, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for 24-SMT at each temperature for both this compound-treated and control samples.
-
Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization.
-
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the steps for identifying the cellular binding partners of this compound using an immobilized version of the compound.
Objective: To identify the proteins that directly bind to this compound in a cellular lysate.
Materials:
-
This compound chemically modified with a linker and a biotin tag (Biotinylated this compound)
-
Control beads (e.g., beads with linker and biotin only)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell line of interest
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high salt, low pH, or containing biotin)
-
Mass spectrometer (e.g., Orbitrap) and associated reagents for sample preparation (trypsin, etc.)
Procedure:
-
Preparation of Affinity Resin:
-
Incubate streptavidin-coated beads with biotinylated this compound to immobilize the compound.
-
Wash the beads to remove any unbound compound.
-
Prepare control beads in the same manner using a biotinylated linker without this compound.
-
-
Cell Lysis:
-
Harvest and lyse the cells in a non-denaturing lysis buffer to maintain protein-protein and protein-ligand interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-bound beads and the control beads for several hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Compare the proteins identified from the this compound-bound beads with those from the control beads. Proteins significantly enriched in the this compound pulldown are considered potential binding partners. 24-SMT is expected to be a top hit.
-
Phenotypic Assay: Cellular Sterol Profiling
This protocol describes the analysis of cellular sterol composition to determine the functional consequence of 24-SMT inhibition by this compound.
Objective: To measure the accumulation of substrate and depletion of downstream products of 24-SMT as a result of this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., epicoprostanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Silylation reagent (e.g., BSTFA)
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to a desired confluency.
-
Treat cells with this compound or DMSO for a period sufficient to induce changes in sterol metabolism (e.g., 24-48 hours).
-
-
Lipid Extraction:
-
Harvest the cells and perform a lipid extraction (e.g., using the Folch method).
-
Add an internal standard at the beginning of the extraction for quantification.
-
-
Saponification and Derivatization:
-
Saponify the lipid extract to release free sterols.
-
Derivatize the sterols (e.g., by silylation) to make them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Analyze the derivatized sterol samples by GC-MS. The gas chromatography will separate the different sterol species, and the mass spectrometry will allow for their identification and quantification based on their fragmentation patterns and retention times.
-
-
Data Analysis:
-
Identify and quantify the different sterol species in both this compound-treated and control samples.
-
Look for an accumulation of the 24-SMT substrate (e.g., zymosterol) and a decrease in its downstream products (e.g., campesterol, sitosterol, and stigmasterol precursors in the cholesterol synthesis pathway). The magnitude of this change can be correlated with the dose of this compound.
-
Visualizations
Signaling Pathway and Experimental Workflows
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified cholesterol biosynthesis pathway highlighting the inhibition of 24-SMT by this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Caption: Workflow for the phenotypic assay of sterol profiling.
This guide provides a framework for the robust validation of this compound's target engagement in a cellular setting. The combination of direct binding assays and functional phenotypic readouts will provide the highest confidence in elucidating the mechanism of action of this and other small molecule inhibitors.
Comparative Analysis of Azacosterol and Other DHCR24 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of azacosterol and other inhibitors of 24-dehydrocholesterol reductase (DHCR24). This enzyme represents a compelling therapeutic target due to its critical role in the final step of cholesterol biosynthesis. Inhibition of DHCR24 leads to the accumulation of its substrate, desmosterol, a molecule with significant biological activity, including the activation of the Liver X Receptor (LXR), a master regulator of lipid metabolism and inflammation.[1][2][3]
This guide summarizes the available quantitative data, details experimental protocols for inhibitor characterization, and visualizes key pathways and workflows to facilitate a deeper understanding of these compounds and their mechanisms of action.
Quantitative Comparison of DHCR24 Inhibitors
The following table summarizes the available quantitative and qualitative data for a selection of DHCR24 inhibitors. It is important to note that while the mechanism of action for many of these compounds is established, specific IC50 values for DHCR24 inhibition are not uniformly available in the public domain.
| Inhibitor | Chemical Class | DHCR24 IC50 | Mechanism of Action & Key Effects | Notable Side Effects |
| This compound (20,25-diazacholesterol) | Steroidal | Not Available | Acts as an inhibitor of DHCR24, preventing the conversion of desmosterol to cholesterol.[4][5] Also reported to inhibit other steps in cholesterol biosynthesis.[4] | Accumulation of desmosterol can lead to hyperkeratosis.[4] Formerly marketed as a cholesterol-lowering drug but was discontinued.[4] |
| SH-42 | Steroidal | 4 nM[6] | A potent and selective inhibitor of DHCR24, leading to robust accumulation of desmosterol.[7] This accumulation activates LXR, promoting anti-inflammatory and pro-resolving effects.[8][9] | In some mouse models of atherosclerosis, SH-42 did not attenuate disease development despite increasing desmosterol levels.[7] |
| Triparanol | Non-steroidal | Not Available (complete inhibition of cholesterol synthesis at 4.5 µM) | The first synthetic cholesterol-lowering drug that acts by inhibiting DHCR24.[1] Its use leads to the accumulation of desmosterol in tissues and blood.[9] | Withdrawn from the market due to severe adverse effects, including irreversible cataracts, alopecia, and skin disorders.[9] |
| U18666A | Steroidal | Not Available | An allosteric inhibitor of DHCR24.[10] It binds to a hydrophobic pocket near the FAD co-factor binding site, inducing conformational changes that block enzyme activity.[10] Also inhibits intracellular cholesterol transport.[8] | |
| Amiodarone | Non-steroidal | Not Available (DHCR24 inhibition observed at 1 µM) | A class III antiarrhythmic drug that also inhibits DHCR24, leading to desmosterol accumulation.[8] | Known to have various side effects related to its primary use as an antiarrhythmic agent. |
| Irbesartan | Non-steroidal | 602 nM[6] | An angiotensin II receptor blocker that has been identified as a direct inhibitor of DHCR24.[6] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and triparanol in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAT040 Administration Of A DHCR24 Inhibitor Reduces The Excessive Adrenal Steroidogenesis In db/db Mice Through Effects The Alteration Of Intracellular Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Intracellular Cholesterol Transport Inhibitor U18666A Inhibits the Exosome-Dependent Release of Mature Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triparanol - Wikipedia [en.wikipedia.org]
- 10. The mechanism of the effect of U18666a on blocking the activity of 3β-hydroxysterol Δ-24-reductase (DHCR24): molecular dynamics simulation study and free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Azacosterol in Inhibiting Sterol Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of azacosterol's specificity in inhibiting sterol biosynthesis with other notable inhibitors. The information is intended to assist researchers, scientists, and drug development professionals in selecting appropriate tools for their studies and in understanding the broader landscape of sterol biosynthesis inhibition.
Introduction to Sterol Biosynthesis and its Inhibition
Sterol biosynthesis is a vital metabolic pathway in eukaryotes, responsible for the production of essential molecules like cholesterol in mammals and ergosterol in fungi. These sterols are critical components of cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. The pathway involves a series of enzymatic reactions that convert acetyl-CoA into the final sterol product. Due to its fundamental role in cellular physiology, the sterol biosynthesis pathway is a significant target for drug development, particularly for antifungal and cholesterol-lowering agents.
Inhibitors of this pathway can be classified based on the specific enzyme they target. By blocking a particular enzymatic step, these compounds lead to the depletion of the final sterol product and the accumulation of intermediate sterols, which can have cytotoxic effects. The specificity of an inhibitor for its target enzyme over other enzymes in the pathway is a crucial determinant of its efficacy and side-effect profile.
This compound: Mechanism of Action and Specificity
This compound, also known as 20,25-diazacholesterol, is a well-characterized inhibitor of the sterol biosynthesis pathway. Its primary mechanism of action is the inhibition of 24-dehydrocholesterol reductase (DHCR24).[1] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. By blocking DHCR24, this compound leads to a significant accumulation of desmosterol in cells and tissues.[2]
While DHCR24 is the primary target of this compound, some evidence suggests that it may also affect other enzymes in the sterol biosynthesis pathway, albeit to a lesser extent. A comprehensive quantitative assessment of its inhibitory activity against a panel of sterol biosynthesis enzymes is necessary to fully elucidate its specificity.
Comparative Analysis of Sterol Biosynthesis Inhibitors
To provide a clear comparison, this guide examines this compound alongside other well-known sterol biosynthesis inhibitors. The inhibitors are categorized by their primary enzyme target.
Inhibitors of 24-Dehydrocholesterol Reductase (DHCR24)
| Inhibitor | Primary Target | IC50 Value | Key Features & Known Off-Target Effects |
| This compound | DHCR24 | Not explicitly found | Leads to significant desmosterol accumulation. Potential for off-target effects on other sterol biosynthesis enzymes. |
| Triparanol | DHCR24 | 14 µM[3] | One of the first synthetic cholesterol-lowering drugs. Withdrawn from the market due to severe side effects, including cataracts.[4] Also reported to inhibit DHCR7.[5] |
| SH42 | DHCR24 | < 10 nM (cellular assay)[3] | A potent and more specific inhibitor of DHCR24 compared to Triparanol.[3] |
| Irbesartan | DHCR24 | 602 nM[4][6] | An angiotensin II receptor blocker with off-target DHCR24 inhibitory activity. |
| U18666A | Oxidosqualene cyclase, DHCR24 | Not explicitly found for DHCR24 | Exhibits a broader inhibitory profile, also targeting oxidosqualene cyclase.[7][8] |
Inhibitors of Other Key Sterol Biosynthesis Enzymes
| Inhibitor Class | Primary Target(s) | Examples | General Mechanism & Specificity |
| Azoles | Lanosterol 14α-demethylase (CYP51A1) | Ketoconazole, Fluconazole, Itraconazole | Widely used as antifungal agents. They bind to the heme iron of CYP51, inhibiting the demethylation of lanosterol.[9] Generally specific for the fungal enzyme over the mammalian counterpart. |
| Morpholines | C14-reductase and/or C8-C7 isomerase | Fenpropimorph, Tridemorph | Primarily used as agricultural fungicides. They inhibit later stages of ergosterol biosynthesis. The specificity for one enzyme over the other can vary between different morpholine compounds.[10] |
| Statins | HMG-CoA reductase | Lovastatin, Simvastatin, Atorvastatin | Widely prescribed cholesterol-lowering drugs. They inhibit the rate-limiting step of the entire cholesterol biosynthesis pathway. They are highly specific for HMG-CoA reductase. |
Experimental Protocols
In Vitro DHCR24 Inhibition Assay
This protocol is designed to quantitatively assess the inhibitory activity of a compound against DHCR24.
Materials:
-
DHCR24 enzyme source (e.g., microsomal fraction from cells overexpressing DHCR24)
-
Desmosterol (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer: 100 mM Tris-HCl (pH 7.23), 0.1 mM EDTA, 1 mM DTT, 30 mM nicotinamide, 3.5 mM NADP, 30 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, 0.5 mg/mL BSA, 20 µM FAD[6]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for sterol analysis.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the DHCR24 enzyme source.
-
Add the test compound at various concentrations. A vehicle control (without the inhibitor) should be included.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, desmosterol.
-
Incubate the reaction for a defined period (e.g., 4 hours) at 37°C.[6]
-
Stop the reaction by adding a suitable solvent (e.g., ethanol with an internal standard).
-
Extract the sterols from the reaction mixture using a nonpolar solvent like hexane.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to quantify the amounts of desmosterol (substrate) and cholesterol (product).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the identification and quantification of various sterol intermediates in cells or tissues treated with a sterol biosynthesis inhibitor, thereby indicating the site of inhibition.
Materials:
-
Cell or tissue samples treated with the inhibitor.
-
Internal standards (e.g., epicoprostanol).
-
Saponification solution (e.g., ethanolic potassium hydroxide).
-
Extraction solvent (e.g., n-hexane).
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
GC-MS system with a suitable capillary column.
Procedure:
-
Homogenize the cell or tissue samples.
-
Add the internal standard to the homogenate.
-
Perform alkaline saponification to release free sterols from their esterified forms.
-
Extract the non-saponifiable lipids (containing the sterols) with hexane.
-
Evaporate the hexane under a stream of nitrogen.
-
Derivatize the dried sterol extract by adding the silylation reagent and heating (e.g., at 60-70°C for 1 hour). This step converts the hydroxyl groups of the sterols into more volatile trimethylsilyl (TMS) ethers.
-
Inject the derivatized sample into the GC-MS system.
-
Separate the different sterol-TMS ethers based on their retention times on the GC column.
-
Identify the individual sterols based on their mass spectra and retention times compared to known standards.
-
Quantify the amount of each sterol relative to the internal standard. An accumulation of a specific sterol intermediate compared to untreated controls indicates the inhibition of the enzyme that metabolizes that intermediate.
Visualizing the Sterol Biosynthesis Pathway and Inhibition
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the sterol biosynthesis pathway and the workflow for assessing inhibitor specificity.
References
- 1. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Cholesterol synthesis inhibitor U18666A and the role of sterol metabolism and trafficking in numerous pathophysiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of the effect of U18666a on blocking the activity of 3β-hydroxysterol Δ-24-reductase (DHCR24): molecular dynamics simulation study and free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Control Experiments for Azacosterol Studies in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for in vitro studies involving azacosterol, a known inhibitor of cholesterol biosynthesis. It also offers a comparative analysis of this compound with other commonly used cholesterol synthesis inhibitors, supported by experimental data and detailed protocols to ensure the robustness and reproducibility of your research findings.
Introduction to this compound and Cholesterol Biosynthesis Inhibition
Cholesterol is a vital component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The biosynthesis of cholesterol is a complex, multi-step process that is tightly regulated. Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention.
This compound is a cholesterol biosynthesis inhibitor that has been studied for its effects on lipid metabolism. Understanding its precise mechanism and comparing its efficacy and potential off-target effects with other inhibitors is crucial for its application in research and drug development. This guide will delve into the necessary controls for cell culture studies with this compound and compare it to other inhibitors acting on the cholesterol biosynthesis pathway.
Mechanism of Action of this compound
This compound primarily functions as an inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol. Inhibition of DHCR24 by this compound leads to a decrease in cellular cholesterol levels and a corresponding accumulation of the precursor, desmosterol.
Caption: Cholesterol biosynthesis pathway with points of inhibition.
Essential Control Experiments for In Vitro this compound Studies
To ensure that the observed effects are specifically due to the action of this compound, a panel of control experiments is indispensable.
Negative and Positive Controls
-
Negative Control: Cells cultured in medium without any treatment. This group serves as the baseline for normal cell growth and cholesterol metabolism.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells.[1][2] This is critical as the vehicle itself can have effects on cell physiology.
-
Positive Control: Cells treated with a well-characterized inhibitor of cholesterol synthesis or a compound known to induce a specific downstream effect being measured. For cholesterol transport inhibition studies, U-18666A can be used as a positive control.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for setting up control and experimental groups in a 96-well plate format for a cell viability assay.
Caption: Experimental workflow for in vitro this compound studies.
Comparison with Alternative Cholesterol Biosynthesis Inhibitors
This compound's effects can be benchmarked against other inhibitors that target different enzymes in the cholesterol biosynthesis pathway.
-
Simvastatin: A member of the statin family, it competitively inhibits HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway.[4]
-
RO 48-8071: An inhibitor of 2,3-oxidosqualene cyclase (OSC), which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol.[4]
-
Fatostatin: An inhibitor of sterol regulatory element-binding protein (SREBP) activation, which in turn downregulates the expression of genes involved in cholesterol and fatty acid synthesis.
Caption: Logical comparison of cholesterol biosynthesis inhibitors.
Performance Comparison
The following table summarizes the key characteristics and reported in vitro effects of this compound and its alternatives. Note: The IC50 values are derived from different studies and may not be directly comparable due to variations in cell lines and experimental conditions.
| Feature | This compound | Simvastatin | RO 48-8071 |
| Target Enzyme | 24-dehydrocholesterol reductase (DHCR24) | HMG-CoA reductase (HMGCR) | 2,3-oxidosqualene cyclase (OSC) |
| Mechanism of Action | Blocks the conversion of desmosterol to cholesterol. | Inhibits the rate-limiting step of cholesterol synthesis. | Prevents the cyclization of 2,3-oxidosqualene to lanosterol. |
| Primary Accumulated Precursor | Desmosterol | HMG-CoA | 2,3-oxidosqualene |
| Reported IC50 (Cell Viability) | Not widely reported | ~2.7 µM (UMR-106 cells, 48h)[5] | 3.3 - 13.68 µM (various cancer cell lines, 48h) |
| Reported Effects | Induces accumulation of desmosterol. | Reduces cell viability and intracellular cholesterol levels. | More effective at reducing breast cancer cell viability than simvastatin.[4] |
Detailed Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is based on the ability of SRB to bind to protein components of cells and is a reliable method for assessing cytotoxicity.[4]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, controls, and alternatives for the desired duration (e.g., 48 hours).
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
Total Cholesterol Quantification Assay
This protocol outlines a colorimetric method to measure the total cholesterol content in cell lysates.
Materials:
-
Cholesterol Assay Kit (commercially available)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Microplate reader
Protocol:
-
Culture and treat cells with inhibitors as described previously.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
Follow the manufacturer's instructions for the cholesterol assay kit. This typically involves adding a reaction mix to the cell lysates and standards.
-
Incubate the plate as recommended by the manufacturer.
-
Measure the absorbance at the specified wavelength (e.g., 570 nm).
-
Calculate the cholesterol concentration based on the standard curve and normalize to the protein concentration of each sample.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of key genes in the cholesterol biosynthesis pathway, such as HMGCR, DHCR24, and SREBP2.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Culture and treat cells with inhibitors.
-
Extract total RNA from the cells using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
A Comparative Analysis of Desmosterol Induction by Azacosterol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of desmosterol levels induced by azacosterol and similar compounds that inhibit the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). The accumulation of desmosterol, a precursor to cholesterol, is a direct consequence of DHCR24 inhibition and has garnered significant interest for its therapeutic potential in various diseases. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant pathways to aid in research and drug development.
Quantitative Comparison of Desmosterol Levels
The following tables summarize the quantitative data on desmosterol accumulation induced by various DHCR24 inhibitors. Due to variations in experimental models, conditions, and analytical methods across different studies, a direct comparison of absolute values should be made with caution. The data is presented to provide a relative understanding of the potency of these compounds in inducing desmosterol levels.
| Compound | Experimental Model | Treatment Conditions | Desmosterol Level | Fold Increase (vs. Control) | Reference |
| This compound (20,25-diazacholesterol) | Rat Skeletal Muscle Sarcolemma | 200 mg/kg, biweekly | ~80% of total membrane sterol | Not specified | [1] |
| Triparanol | Rat Hepatoma Cells (H4-II-C3) | 4.5 µM | Accumulation of desmosterol | Not specified | |
| SH42 | Mouse Liver | Single or repeated injections | 6.2 ng/mg (vs. 1.9 ng/mg in control) | ~3.3 | [2] |
| SH42 | Mouse Peritoneal Cells | Single or repeated injections | 17.3 ng/1 x 10⁶ cells (vs. 1.8 ng/1 x 10⁶ cells in control) | ~9.6 | [2] |
| Cholesterol Loading (induces endogenous desmosterol) | Mouse Macrophages (in 10% serum) | Not applicable | 502 ± 44 pmol/10⁶ cells (vs. 339 ± 6 pmol/10⁶ cells basal) | ~1.5 | |
| REST Gene Silencing (inhibits DHCR24 expression) | HeLa Cells | Not applicable | 4-fold increase in desmosterol:cholesterol ratio | 4 |
Comparative Effects of this compound and Triparanol in Rat Tissues
A seminal study by Fumagalli and Niemiro directly compared the effects of 20,25-diazacholesterol (an this compound) and triparanol on desmosterol levels in various rat tissues. While this study provides a direct comparison, the results are largely qualitative.
| Tissue | 20,25-diazacholesterol Effect on Desmosterol | Triparanol Effect on Desmosterol | Reference |
| Serum | Significant increase | Significant increase | [3] |
| Liver | Significant increase | Significant increase | [3] |
| Brain | Moderate increase | Moderate increase | [3] |
| Aorta | Increase | Increase | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of DHCR24 by compounds like this compound leads to the accumulation of desmosterol, which has downstream effects on cellular signaling, particularly through the activation of Liver X Receptors (LXRs).
References
- 1. mdpi.com [mdpi.com]
- 2. EFFECT OF 20,25-DIAZACHOLESTEROL AND TRIPARANOL ON STEROLS PARTICULARLY DESMOSTEROL IN RAT BRAIN AND PERIPHERAL TISSUES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of triparanol and 20,25-diazacholesterol in CNS of rat: morphological and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azacosterol and Alternative Cholesterol-Lowering Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data and mechanisms of action of azacosterol, a 24-dehydrocholesterol reductase (DHCR24) inhibitor, with two widely used cholesterol-lowering drugs: atorvastatin, a statin that inhibits HMG-CoA reductase, and ezetimibe, a cholesterol absorption inhibitor. This analysis is based on a review of publicly available experimental data to assist in the evaluation of these compounds for research and development purposes.
Executive Summary
This compound, statins, and ezetimibe represent three distinct strategies for modulating cholesterol levels. This compound acts at the final step of cholesterol biosynthesis, statins target the rate-limiting enzyme early in the pathway, and ezetimibe blocks the intestinal absorption of cholesterol. While all three classes of drugs effectively lower cholesterol, their specific mechanisms lead to different downstream effects and offer unique advantages and disadvantages for specific research applications. This guide presents a side-by-side comparison of their in vitro efficacy, effects on cellular cholesterol homeostasis, and the experimental protocols used to generate this data.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound, atorvastatin, and ezetimibe, providing a basis for comparing their potency and effects on cholesterol metabolism. It is important to note that the experimental conditions, such as cell lines and assay formats, may vary between studies, which can influence the absolute values.
| Compound | Target Enzyme | In Vitro Potency (IC50) | Cell Line | Effect on Cholesterol Synthesis | Reference |
| This compound | 24-dehydrocholesterol reductase (DHCR24) | Not explicitly found in direct comparison | Various | Inhibition, leading to desmosterol accumulation | [1] |
| Atorvastatin | HMG-CoA reductase | ~7.5 nM (rat liver microsomes) | HepG2 | Significant inhibition | [2][3] |
| Pravastatin | HMG-CoA reductase | 3-20 nM | - | Inhibition | [4] |
| Simvastatin | HMG-CoA reductase | - | HepG2 | Inhibition | [2] |
| Lovastatin | HMG-CoA reductase | - | HepG2 | Inhibition | [2] |
Table 1: Comparison of In Vitro Potency and Effects on Cholesterol Synthesis. This table highlights the target and potency of this compound and various statins. While a direct IC50 for this compound on DHCR24 was not found in a directly comparable format to statins, its mechanism of inhibiting the final step of cholesterol synthesis is well-established.
| Compound | Mechanism of Action | Effect on Cholesterol Absorption | Biomarker Change | Cell Line | Reference |
| Ezetimibe | Inhibits NPC1L1 | ~54% inhibition in humans | Decreased campesterol and sitosterol levels | Caco-2 | [5][6] |
Table 2: Effects of Ezetimibe on Cholesterol Absorption. This table summarizes the primary mechanism and quantitative effects of ezetimibe on intestinal cholesterol absorption.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided in the DOT language for Graphviz.
Cholesterol Biosynthesis Pathway and Drug Targets
Caption: Cholesterol biosynthesis pathway with drug targets.
Cholesterol Absorption and Ezetimibe's Mechanism of Action
Caption: Ezetimibe's inhibition of cholesterol absorption.
Experimental Workflow for In Vitro Drug Evaluation
Caption: General workflow for in vitro drug evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are outlines of key experimental protocols relevant to the study of this compound, statins, and ezetimibe.
24-Dehydrocholesterol Reductase (DHCR24) Activity Assay
This assay is essential for evaluating the inhibitory effect of compounds like this compound on the final step of cholesterol biosynthesis.
-
Principle: The assay measures the conversion of the substrate, desmosterol, to cholesterol by DHCR24. This can be quantified by monitoring the disappearance of desmosterol or the appearance of cholesterol.
-
Materials:
-
Cell lysates or purified DHCR24 enzyme.
-
Desmosterol (substrate).
-
NADPH (cofactor).
-
Assay buffer (e.g., Tris-HCl with DTT and EDTA).
-
Test compound (e.g., this compound).
-
Internal standard for quantification.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHCR24 enzyme source.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, desmosterol.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong base or organic solvent).
-
Extract the sterols using an organic solvent (e.g., hexane).
-
Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify desmosterol and cholesterol.
-
-
Data Analysis: Calculate the percentage of DHCR24 inhibition by comparing the amount of cholesterol produced in the presence of the inhibitor to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[7]
HMG-CoA Reductase (HMGCR) Activity Assay
This assay is the standard method for assessing the potency of statins.
-
Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+ at 340 nm.
-
Materials:
-
Purified HMG-CoA reductase or cell/tissue lysates.
-
HMG-CoA (substrate).
-
NADPH (cofactor).
-
Assay buffer (e.g., potassium phosphate buffer with DTT).
-
Test compound (e.g., atorvastatin).
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette or 96-well plate containing assay buffer and NADPH.
-
Add the test compound at various concentrations.
-
Add the HMG-CoA reductase enzyme and pre-incubate.
-
Initiate the reaction by adding HMG-CoA.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: The rate of NADPH consumption is proportional to the HMG-CoA reductase activity. Calculate the percentage of inhibition and determine the IC50 value for the statin.[5]
In Vitro Cholesterol Absorption Assay (Caco-2 Cells)
This cell-based assay is used to evaluate the effect of compounds like ezetimibe on intestinal cholesterol uptake.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into enterocyte-like cells that form a polarized monolayer and are capable of absorbing cholesterol from micelles, mimicking the in vivo intestinal barrier.
-
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts).
-
Micellar solution containing radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol), bile salts (e.g., taurocholate), and fatty acids.
-
Test compound (e.g., ezetimibe).
-
Cell lysis buffer.
-
Scintillation counter.
-
-
Procedure:
-
Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.
-
Pre-incubate the cells with the test compound (e.g., ezetimibe) in the apical chamber.
-
Add the micellar solution containing radiolabeled cholesterol to the apical chamber.
-
Incubate for a specific period to allow for cholesterol uptake.
-
Wash the cells extensively to remove any non-absorbed cholesterol.
-
Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity in the cell lysate is proportional to the amount of cholesterol absorbed. Calculate the percentage of inhibition of cholesterol absorption by comparing the uptake in the presence of the test compound to the control.[6][8][9]
Conclusion
The data and protocols presented in this guide offer a framework for the comparative evaluation of this compound, statins, and ezetimibe. This compound's unique mechanism of targeting the final step in cholesterol biosynthesis provides a valuable tool for studying the specific roles of desmosterol and cholesterol in cellular processes. In contrast, statins and ezetimibe offer well-established models for investigating the broader impacts of inhibiting cholesterol synthesis and absorption, respectively. The choice of compound and experimental approach will ultimately depend on the specific research question and the desired level of mechanistic detail. For robust and reproducible findings, it is imperative to utilize well-characterized and standardized experimental protocols, such as those outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of atorvastatin, simvastatin, and lovastatin on the metabolism of cholesterol and triacylglycerides in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Ezetimibe interferes with cholesterol trafficking from the plasma membrane to the endoplasmic reticulum in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Transporters for the Intestinal Absorption of Cholesterol, Vitamin E, and Vitamin K - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Azacosterol
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Azacosterol, a cholesterol-lowering agent also used as an avian chemosterilant, requires careful management to prevent environmental contamination and ensure workplace safety.[1] This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.[2][3] In case of a spill, isolate the area and absorb the material with an inert absorbent, which should then be treated as hazardous waste.[2]
Waste Classification and Segregation
Proper disposal begins with accurate waste classification. While specific regulations may vary, this compound waste should be treated as hazardous chemical waste due to its biological activity and potential environmental toxicity.[4][5] It is imperative to segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
Key Segregation Principles:
-
Incompatible Chemicals: Do not mix this compound waste with strong acids, bases, or oxidizing agents.[5][6]
-
Designated Containers: Use only approved, clearly labeled hazardous waste containers.[7][8] The container must be compatible with the chemical and have a secure, leak-proof lid.[4][8]
-
Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA at or near the point of generation.[6][7]
Quantitative Data for Laboratory Chemical Waste Management
The following table summarizes key quantitative limits and parameters relevant to the storage and disposal of chemical waste in a laboratory setting.
| Parameter | Guideline | Regulatory Context |
| Maximum SAA Volume | 55 gallons | Resource Conservation and Recovery Act (RCRA) |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | RCRA "P-list" |
| Aqueous Waste pH Range | Must be between 5.5 and 10.5 for drain disposal consideration (if permissible) | General laboratory safety guidelines |
| Container Headspace | At least 10% of the container volume should be left as headspace to allow for expansion. | Best practice for chemical waste storage |
Note: These are general guidelines. Always consult your institution's specific waste management plan and local regulations.
Step-by-Step Disposal Protocol for this compound
The following experimental protocol outlines the detailed methodology for the safe disposal of this compound waste.
1. Waste Collection:
- Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
- For solutions containing this compound, collect them in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
- Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the specific components and their approximate concentrations if it is a mixture.[7]
- Include the date when the first waste was added to the container.
3. Storage:
- Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA).[6][7]
- Ensure secondary containment is in place to capture any potential leaks.[4]
4. Waste Pickup and Disposal:
- Once the container is full or has been in storage for the maximum allowed time (typically 90 days, but this can vary), arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[7]
- Complete all necessary waste disposal forms as required by your institution and local regulations.
5. Empty Container Disposal:
- An empty container that held this compound must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8]
- After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize consulting your institution-specific guidelines and local regulations for chemical waste management.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gadotagro.com [gadotagro.com]
- 3. labelsds.com [labelsds.com]
- 4. danielshealth.com [danielshealth.com]
- 5. tr.uplcorp.com [tr.uplcorp.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Azacosterol
Essential Safety and Handling Guide for Azacosterol
This document provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 313-05-3) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.
Disclaimer: A comprehensive Safety Data Sheet (SDS) with specific quantitative toxicity data, such as LD50 and Occupational Exposure Limits (OELs), for this compound is not publicly available. The guidance provided here is based on general safety principles for handling biologically active, potent research chemicals and should be supplemented by a thorough risk assessment for any specific experimental protocol.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 20,25-Diazacholesterol, Ornitrol, Diazasterol |
| CAS Number | 313-05-3 |
| Molecular Formula | C₂₅H₄₄N₂O |
| Molecular Weight | 388.64 g/mol |
| Physical State | Solid |
| Oral LD50 (Rat) | Data not available |
| Dermal LD50 (Rabbit) | Data not available |
| Occupational Exposure Limit (OEL) | Not established |
Hazard Identification and Risk Assessment
This compound is a potent enzyme inhibitor and a former hypocholesterolemic drug known to function as an avian chemosterilant by inhibiting steroid hormone production.[1] While specific toxicity data for humans is limited, researchers should assume the compound is biologically active and potentially hazardous.
Potential Hazards:
-
Reproductive Toxicity: As a chemosterilant, it should be treated as a potential reproductive hazard. One safety data sheet for a hazardous pharmaceutical ingredient notes the risks of impairing fertility or harming an unborn child.[1]
-
Skin and Eye Irritation: Assumed to be a mild eye irritant.[2]
-
Harmful if Inhaled or Absorbed: Inhalation of dust or absorption through the skin may be harmful.[2]
-
Aquatic Toxicity: The compound is recognized as being toxic to aquatic life.[2]
Personal Protective Equipment (PPE)
A risk assessment should be performed for each procedure. The following PPE is the minimum required for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. Gloves must be inspected for integrity before use. Contaminated gloves should be disposed of as hazardous waste.[1][3] |
| Eye/Face Protection | Chemical safety goggles or a face shield if there is a splash hazard. Standard safety glasses do not provide adequate protection. |
| Body Protection | A fully buttoned lab coat is mandatory. For procedures with a higher risk of contamination, chemical-resistant coveralls or an impervious apron should be used.[4] |
| Respiratory Protection | A NIOSH-approved respirator is required if working with the solid compound outside of a certified chemical fume hood, or whenever aerosols or dust may be generated.[4] The specific cartridge type should be selected based on the operational risk assessment. |
Experimental Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing PPE.
Operational Plan: Handling and Storage
Engineering Controls
-
All work involving weighing, dissolving, or transferring this compound powder must be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
-
Use a disposable bench cover to contain any potential spills.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling this compound. Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.
-
Weighing: If weighing the solid, do so on a tared weigh paper or in a container within the fume hood. Do not remove the unsealed container from the ventilated enclosure.
-
Solution Preparation: Add solvent to the solid slowly to avoid splashing. Ensure the container is sealed before removing it from the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and wipe clean. Dispose of all contaminated disposables as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
-
Store in a locked cabinet or area with restricted access.
Mechanism of Action: Inhibition of Cholesterol Synthesis
This compound functions by inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol. Inhibition of DHCR24 leads to a systemic accumulation of desmosterol.
Caption: this compound inhibits the DHCR24 enzyme, blocking cholesterol synthesis.
Disposal Plan
All this compound waste, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol
-
Waste Segregation: Collect all this compound-contaminated materials (solid waste, solutions, gloves, bench covers) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. Collect all rinsate as hazardous waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines, often after defacing the label.
-
Waste Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration.
Spill Response
-
Evacuate: Alert others and evacuate the immediate area of the spill.
-
Secure: Prevent the spill from spreading. For a solid spill, avoid creating dust.
-
Assess: If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
Clean-up (for trained personnel with proper PPE): Cover liquid spills with an inert absorbent material. For solid spills, gently cover with a damp cloth to avoid raising dust, then collect the material with a scoop. Place all cleanup materials into a sealed hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
